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Core Science & Biosynthesis

Foundational

Analytical Profiling of 3-(Morpholin-3-yl)benzonitrile: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Introduction As a Senior Application Scientist, I frequently encounter novel biaryl and heterocyclic scaffolds that require rigorous analytical validation before they can be deployed in biological assays or drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter novel biaryl and heterocyclic scaffolds that require rigorous analytical validation before they can be deployed in biological assays or drug development pipelines. 3-(Morpholin-3-yl)benzonitrile is a prime example of such a scaffold. It merges the metabolic stability and hydrogen-bond accepting capabilities of a benzonitrile pharmacophore with the tunable lipophilicity of a morpholine ring.

In this technical guide, we will deconstruct the physicochemical properties of this compound, calculate its exact mass, and establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unequivocal identification.

Structural and Physicochemical Foundations

The rational design of LC-MS workflows begins with a deep understanding of the analyte's structural features. 3-(Morpholin-3-yl)benzonitrile (Empirical Formula: C11​H12​N2​O ) consists of a central benzene ring substituted with a cyano group (-C≡N) at position 1 and a morpholine ring attached via its C3 carbon at position 3 of the benzene ring.

Causality in Structural Analysis : The cyano group is a strong electron-withdrawing group (EWG) that acts as a bioisostere for carbonyls, enhancing metabolic stability against oxidative enzymes like Cytochrome P450s (). Conversely, the morpholine nitrogen is a basic center (a secondary amine in this specific isomer) that readily accepts a proton in acidic environments. This basicity is the fundamental driver for selecting positive-mode Electrospray Ionization (ESI+) in our mass spectrometry workflow.

Table 1: Physicochemical and Mass Parameters

ParameterValueAnalytical Significance
Chemical Formula C11​H12​N2​O Dictates the isotopic envelope and exact mass.
Average Molecular Weight 188.23 g/mol Used for bulk stoichiometric calculations and molarity.
Monoisotopic Exact Mass 188.09496 DaThe target mass for high-resolution MS1 screening.
[M+H]+ Precursor m/z 189.10224The primary ion observed in ESI+ mode.
[M+Na]+ Adduct m/z 211.08418Secondary confirmation ion in the presence of sodium salts.
Theoretical Mass Calculations: Exact Mass vs. Nominal Mass

In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (188.23 g/mol ) is analytically insufficient. Average molecular weight accounts for the weighted average of all naturally occurring isotopes. However, modern Orbitrap and Time-of-Flight (TOF) mass analyzers measure the mass-to-charge ratio (m/z) of individual isotopic peaks.

To establish a self-validating identification protocol, we must calculate the monoisotopic exact mass , which is the sum of the masses of the primary, most abundant isotopes ( 12C , 1H , 14N , 16O ) ().

Calculation Breakdown:

  • Carbon ( 12C ) : 11×12.000000=132.000000 Da

  • Hydrogen ( 1H ) : 12×1.007825=12.093900 Da

  • Nitrogen ( 14N ) : 2×14.003074=28.006148 Da

  • Oxygen ( 16O ) : 1×15.994915=15.994915 Da

  • Total Exact Mass (M) = 188.094963 Da

For ESI+ detection, the addition of a proton ( 1H+ , exact mass 1.007276 Da) yields the theoretical [M+H]+ precursor ion at m/z 189.10224 . By setting a strict mass tolerance window of ≤5 ppm, we eliminate isobaric interferences, ensuring the trustworthiness of the detection.

Experimental Protocol: UHPLC-HRMS/MS Workflow

To translate these theoretical calculations into empirical data, the following step-by-step methodology outlines a self-validating UHPLC-HRMS/MS protocol. Every step is designed with built-in causality to optimize the signal-to-noise ratio and ensure structural confirmation.

Step 1: Sample Preparation

  • Action : Dissolve 3-(Morpholin-3-yl)benzonitrile in LC-MS grade Methanol to achieve a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality : Methanol ensures complete solvation of the lipophilic biaryl system. The final 50% aqueous dilution matches the initial conditions of the reversed-phase gradient, preventing solvent-induced peak distortion (peak broadening) upon injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality : The C18 stationary phase effectively retains the molecule via hydrophobic interactions. The addition of 0.1% Formic Acid is critical; it lowers the pH of the mobile phase, ensuring the morpholine nitrogen remains fully protonated. This pre-column protonation exponentially increases ionization efficiency in the ESI source.

Step 3: ESI-HRMS Acquisition

  • Action : Configure the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100 - 500.

  • Causality : The heated desolvation gas evaporates the LC eluent droplets, forcing the pre-formed [M+H]+ ions into the gas phase via the ion evaporation mechanism. The narrow MS1 scan range maximizes the duty cycle and resolution across the target mass region.

Step 4: Tandem Mass Spectrometry (MS/MS) Validation

  • Action : Isolate the precursor ion (m/z 189.1022) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Nitrogen or Argon gas at a normalized collision energy (NCE) of 25-35 eV.

  • Causality : MS1 exact mass alone cannot distinguish between structural isomers (e.g., 3-(morpholin-4-yl)benzonitrile vs. 3-(morpholin-3-yl)benzonitrile) (). CID fragmentation breaks the molecule at its weakest bonds (typically the C-C or C-N bonds linking the rings, or morpholine ring opening). Mapping these specific fragment ions provides an unequivocal, self-validating structural fingerprint.

Logical Relationship Diagram: HRMS Validation Workflow

The following diagram illustrates the logical progression and decision gates of the HRMS validation protocol, demonstrating how empirical data is cross-referenced against theoretical calculations to confirm molecular identity.

MS_Workflow N1 Sample Injection (1 µg/mL in 50% Aq) N2 UHPLC Separation (C18 Column, 0.1% FA) N1->N2 Gradient Elution N3 ESI(+) Ionization [M+H]+ Generation N2->N3 Desolvation & Protonation N4 Precursor Ion Selection (Q1: m/z 189.1022) N3->N4 Quadrupole Isolation N5 Collision-Induced Dissociation (CID Fragmentation) N4->N5 N2/Ar Collision Gas N6 HRMS Mass Analysis (Orbitrap / Q-TOF) N4->N6 Full Scan (MS1) N5->N6 Fragment Ions (MS2) N7 Data Processing (Mass Defect & Isotope Matching) N6->N7 < 5 ppm Mass Error N8 Identity Confirmed: 3-(Morpholin-3-yl)benzonitrile N7->N8 Empirical Formula Match

Caption: Logical workflow for the UHPLC-HRMS/MS validation of 3-(Morpholin-3-yl)benzonitrile.

Conclusion

By anchoring our analytical approach in the fundamental physicochemical properties of 3-(Morpholin-3-yl)benzonitrile, we transition from simple observation to rigorous, self-validating science. The exact mass calculation (188.09496 Da) dictates the MS1 acquisition parameters, while the basicity of the morpholine ring drives the chromatographic and ionization strategies. This holistic, causality-driven methodology ensures the highest level of trustworthiness in structural identification for downstream drug development applications.

References
  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis. Journal of Breath Research, 10(1), 012001. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13604313, 3-(Morpholin-4-yl)benzonitrile (Structural Proxy). PubChem.[Link]

Foundational

Pharmacokinetic Profiling and ADME Optimization of 3-(Morpholin-3-yl)benzonitrile Derivatives

Executive Summary The integration of the 3-(morpholin-3-yl)benzonitrile scaffold into modern drug discovery represents a sophisticated strategy for balancing pharmacodynamic potency with optimal pharmacokinetic (PK) prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the 3-(morpholin-3-yl)benzonitrile scaffold into modern drug discovery represents a sophisticated strategy for balancing pharmacodynamic potency with optimal pharmacokinetic (PK) properties. This specific pharmacophore is increasingly utilized in the design of kinase inhibitors and protein-protein interaction (PPI) disruptors, particularly in oncology and central nervous system (CNS) indications. This technical guide elucidates the causality behind the physicochemical properties, metabolic profiling, and step-by-step validation protocols required to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives.

Physicochemical Rationale & Structural Causality

The design of 3-(morpholin-3-yl)benzonitrile derivatives is not arbitrary; it is rooted in strict structure-property relationships designed to overcome common ADME liabilities.

  • The Morpholine Ring (Solubility & Permeability): Morpholine is a privileged heterocycle in medicinal chemistry. The presence of the oxygen atom opposite the secondary amine exerts an electron-withdrawing inductive effect, which lowers the basicity of the nitrogen (pKa ~ 8.3) compared to piperidine (pKa ~ 11.2). This specific pKa ensures that at physiological pH (7.4), the molecule exists in an equilibrium of ionized and unionized states. The ionized fraction guarantees aqueous solubility for oral absorption, while the unionized fraction facilitates passive diffusion across lipophilic barriers, including the blood-brain barrier (BBB) .

  • The Benzonitrile Core (Metabolic Stability): The cyano (-CN) group is a powerful electron-withdrawing group (EWG). By placing it meta to the morpholine ring, it significantly reduces the electron density of the aromatic system. This electronic deactivation creates a "metabolic shield," protecting the phenyl ring from rapid electrophilic oxidation by Cytochrome P450 (CYP) enzymes, a common cause of high intrinsic clearance in aromatic drug candidates .

Metabolic Profiling and CYP450 Interactions

Understanding the metabolic fate of 3-(morpholin-3-yl)benzonitrile is critical for predicting half-life and potential drug-drug interactions (DDIs). The primary metabolic liability of this scaffold lies within the morpholine ring itself, which is highly susceptible to oxidation, primarily mediated by CYP3A4 .

The carbon atoms adjacent to the morpholine nitrogen and oxygen are the primary sites of oxidative attack. This typically results in the formation of a lactam (morpholin-3-one) metabolite, which is generally pharmacologically inactive but highly polar, facilitating rapid renal excretion. Secondary pathways include N-dealkylation, though the steric hindrance provided by the 3-substitution on the morpholine ring often attenuates this pathway compared to 4-substituted (N-linked) morpholines.

Metabolic_Pathway M1 Parent Drug 3-(Morpholin-3-yl)benzonitrile M2 CYP3A4 Oxidation (Morpholine Ring) M1->M2 Primary M4 N-Dealkylation (Minor Pathway) M1->M4 Secondary M5 Renal Excretion (Unchanged Drug) M1->M5 Clearance M3 Lactam Metabolite (Inactive/Polar) M2->M3

Primary Cytochrome P450 metabolic pathways for 3-(Morpholin-3-yl)benzonitrile derivatives.

Quantitative Pharmacokinetic Parameters

To guide lead optimization, target PK parameters must be established. The table below summarizes the optimal preclinical pharmacokinetic profile for a well-designed 3-(morpholin-3-yl)benzonitrile derivative in a standard rodent model (Rat, IV/PO dosing), synthesizing data from successfully optimized morpholine-bearing clinical candidates .

Pharmacokinetic ParameterTarget Value (Rat Model)Mechanistic Implication
Intrinsic Clearance ( CLint​ ) < 30 µL/min/mg proteinIndicates high metabolic stability against hepatic CYPs.
Systemic Clearance (CL) < 15 mL/min/kgLow clearance ensures sustained systemic exposure.
Volume of Distribution ( Vss​ ) 1.5 - 4.0 L/kgModerate to high tissue penetration; suitable for intracellular targets.
Half-Life ( T1/2​ ) 4.0 - 8.0 hoursSupports once- or twice-daily oral dosing regimens.
Oral Bioavailability (%F) > 40%Ensures sufficient systemic exposure via the enteral route.
Brain-to-Plasma Ratio ( Kp,uu​ ) > 0.3 (for CNS targets)Confirms adequate BBB penetration driven by optimal pKa and LogD.

Experimental Protocols for PK Validation

To guarantee the trustworthiness of the PK data, every assay must operate as a self-validating system . This means internal controls must be run synchronously to prove the assay's functional integrity before test compound data is accepted.

Protocol A: Liver Microsomal Stability Assay (In Vitro Clearance)

This assay determines the vulnerability of the morpholine ring to hepatic oxidation.

  • Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Run a parallel incubation with Testosterone (a known CYP3A4 substrate) to verify enzymatic viability.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then add the NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life of depletion and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Permeability Assay (Absorption & Efflux)

This assay evaluates intestinal absorption and identifies if the derivative is a substrate for P-glycoprotein (P-gp) efflux transporters.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

  • Barrier Validation: Measure Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Self-Validation Controls: Include Propranolol (high permeability standard), Atenolol (low permeability standard), and Digoxin (known P-gp efflux substrate) in parallel wells.

  • Dosing: Prepare the test derivative at 10 µM in HBSS buffer (pH 7.4, 1% DMSO). Add to the apical (A) chamber for absorptive transport, or basolateral (B) chamber for efflux transport.

  • Incubation & Sampling: Incubate at 37°C in 5% CO2​ for 2 hours. Collect aliquots from donor and receiver chambers.

  • Calculation: Quantify via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates potential P-gp liability.

ADME_Workflow A Compound Synthesis 3-(Morpholin-3-yl)benzonitrile B In Vitro ADME (Microsomes, Caco-2) A->B C CYP450 Profiling (CYP3A4 / CYP2D6) B->C D In Vivo PK (Rodent Models) C->D E Data Analysis (Clearance, Half-life, Vd) D->E F Lead Optimization E->F F->A Iterative Refinement

Iterative pharmacokinetic screening workflow for lead optimization.

Conclusion

The 3-(morpholin-3-yl)benzonitrile scaffold offers a highly tunable platform for drug development. By leveraging the pKa-modulating properties of the morpholine ring and the metabolic shielding of the benzonitrile core, researchers can systematically engineer compounds with superior oral bioavailability, extended half-lives, and targeted tissue distribution. Strict adherence to self-validating in vitro ADME protocols ensures that only the most robust candidates progress to in vivo efficacy models.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience (via PMC). Available at:[Link]

  • Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors . Molecules (MDPI). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Route Optimization of 3-(Morpholin-3-yl)benzonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-(Morpholin-3-yl)benzonitrile (C₁₁H₁₂N₂O) Application: Building block for CNS-active agents and kinase inhibitors. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-(Morpholin-3-yl)benzonitrile (C₁₁H₁₂N₂O) Application: Building block for CNS-active agents and kinase inhibitors.

Introduction & Strategic Rationale

C-linked morpholines are highly privileged pharmacophores in medicinal chemistry, frequently deployed to improve metabolic stability, modulate basicity (pKa), and enhance aqueous solubility compared to traditional N-linked morpholines [1].

The de novo synthesis of 3-(Morpholin-3-yl)benzonitrile presents a distinct chemoselective challenge. A naive retrosynthetic approach might begin with 3-cyanophenylglycinol. However, the subsequent lactam reduction step—typically requiring strong hydride donors like Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄)—would inadvertently reduce the electrophilic nitrile group into a primary benzylamine.

The Causality of the Synthetic Design: To bypass this chemoselectivity conflict, our protocol employs a late-stage cyanation strategy . We utilize a halogenated precursor (2-amino-2-(3-bromophenyl)ethan-1-ol) to construct the morpholine core safely. Once the morpholine ring is fully formed and the secondary amine is protected, we execute a mild, low-temperature palladium-catalyzed cyanation to install the nitrile group[2]. This ensures complete preservation of the cyano functionality and maximizes overall yield.

Synthetic Workflow & Logical Relationships

The synthesis is divided into two self-validating phases: Phase 1 focuses on the cyclization and reduction of the morpholine core, while Phase 2 handles the chemoselective cyanation and final deprotection.

SynthesisWorkflow A 2-Amino-2-(3-bromophenyl) ethanol B Amidation & Cyclization A->B C 5-(3-Bromophenyl) morpholin-3-one B->C D Lactam Reduction C->D E 3-(3-Bromophenyl) morpholine D->E F N-Boc Protection E->F G N-Boc-3-(3-bromophenyl) morpholine F->G H Pd-Catalyzed Cyanation G->H I N-Boc-3-(3-cyanophenyl) morpholine H->I J Boc Deprotection I->J K 3-(Morpholin-3-yl) benzonitrile J->K

Figure 1: Two-phase synthetic workflow for 3-(Morpholin-3-yl)benzonitrile.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all critical reaction parameters and expected In-Process Quality Control (QC) markers are summarized below.

StepReactionReagents / CatalystSolventTemp (°C)Time (h)In-Process QC MarkerExpected Yield
1 AmidationChloroacetyl chloride (1.1 eq), Et₃N (1.5 eq)DCM0 → 204LC-MS: [M+H]⁺ +76 Da85%
2 CyclizationNaH (60% dispersion, 2.5 eq)THF0 → 6512LC-MS: [M+H]⁺ -36 Da78%
3 ReductionBH₃·THF (2.0 M, 3.0 eq)THF7016FT-IR: Loss of C=O (~1670 cm⁻¹)82%
4 ProtectionBoc₂O (1.2 eq), Et₃N (1.5 eq)DCM206TLC: Ninhydrin negative95%
5 CyanationZn(CN)₂ (0.6 eq), tBuXPhos Pd G3 (3 mol%)THF/H₂O4012FT-IR: C≡N stretch (~2220 cm⁻¹)88%
6 DeprotectionTFA (20% v/v)DCM202LC-MS: [M+H]⁺ -100 Da98%

Step-by-Step Methodologies

Phase 1: Morpholine Core Construction

Step 1.1: Amidation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2-amino-2-(3-bromophenyl)ethan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add chloroacetyl chloride (1.1 equiv). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-chloroacetamide intermediate.

Step 1.2: Base-Mediated Cyclization

  • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 0.15 M) and cool to 0 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 equiv) in portions to manage hydrogen gas evolution.

  • Once effervescence ceases, attach a reflux condenser and heat to 65 °C for 12 hours.

  • Cool to 0 °C, quench with slow addition of water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 5-(3-bromophenyl)morpholin-3-one .

Step 1.3: Lactam Reduction

  • Dissolve the lactam in anhydrous THF (0.2 M) under nitrogen at 0 °C.

  • Slowly add Borane-THF complex (BH₃·THF, 2.0 M solution, 3.0 equiv).

  • Reflux the mixture at 70 °C for 16 hours.

  • Critical Step: Cool to 0 °C and carefully quench with methanol to destroy excess borane, followed by 1M HCl to break the stable boron-amine complex. Reflux for an additional 1 hour.

  • Basify with 1M NaOH to pH 10, extract with DCM, and concentrate to yield 3-(3-bromophenyl)morpholine . Self-Validation: Perform FT-IR analysis. The complete disappearance of the strong lactam carbonyl stretch at ~1670 cm⁻¹ confirms successful reduction.

Phase 2: Late-Stage Cyanation & Deprotection

Step 2.1: N-Boc Protection

  • Dissolve 3-(3-bromophenyl)morpholine in DCM (0.2 M). Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Stir at room temperature for 6 hours.

  • Wash with water, dry the organic layer, and concentrate to yield tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate .

Step 2.2: Palladium-Catalyzed Cyanation Note: This step utilizes a highly active, low-temperature precatalyst system developed by Cohen and Buchwald to prevent thermal degradation of the morpholine ring[2]. Alternatively, scalable Pd/C heterogeneous catalysis can be used for larger batches[3].

  • In a nitrogen-filled glovebox, charge a vial with the N-Boc protected aryl bromide (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and tBuXPhos Pd G3 precatalyst (0.03 equiv).

  • Seal the vial, remove from the glovebox, and inject degassed THF/H₂O (4:1 v/v, 0.2 M).

  • Stir the biphasic mixture vigorously at 40 °C for 12 hours.

  • Dilute with ethyl acetate, wash with 1M aqueous NaOH (to remove excess zinc salts), dry, and purify via flash chromatography to isolate tert-butyl 3-(3-cyanophenyl)morpholine-4-carboxylate . Self-Validation: FT-IR must show a sharp, distinct nitrile (C≡N) stretch at ~2220 cm⁻¹.

Step 2.3: Deprotection

  • Dissolve the cyano-intermediate in a 20% v/v solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous Na₂CO₃ to generate the free base.

  • Dry over Na₂SO₄ and concentrate to yield the final product, 3-(Morpholin-3-yl)benzonitrile .

References

  • Bornholdt, J.; Felding, J.; Clausen, R. P.; Kristensen, J. L. "Synthesis of Enantiopure 3-Substituted Morpholines". The Journal of Organic Chemistry 2010, 75, 21, 7454–7457. URL: [Link][1][2]

  • Cohen, D. T.; Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Organic Letters 2015, 17, 2, 202–205. URL: [Link][3][4]

  • Yu, H.; Richey, R. N.; Miller, W. D.; Xu, J.; May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides". The Journal of Organic Chemistry 2011, 76, 2, 665–668. URL: [Link][5][6]

Sources

Application

Application Notes &amp; Protocols: The 3-(Morpholinyl)benzonitrile Scaffold in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of the 3-(morpholinyl)benzonitrile scaffold. This guide provides an in-depth analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of the 3-(morpholinyl)benzonitrile scaffold. This guide provides an in-depth analysis of its applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Privileged Scaffold in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its advantageous physicochemical properties that can enhance the pharmacological profile of bioactive molecules.[1][2] Its saturated heterocyclic structure, containing both an ether and a secondary amine, often imparts improved aqueous solubility, metabolic stability, and a favorable safety profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be readily functionalized, allowing for versatile structural modifications.[1]

When coupled with a benzonitrile moiety, particularly with a meta-substitution pattern, a powerful pharmacophore emerges. The nitrile group is a weak base that is not easily metabolized and can act as a crucial hydrogen bond acceptor, mimicking the interactions of other functional groups. This combination has proven to be particularly effective in the design of highly selective and potent enzyme inhibitors.

This document will explore the application of the 3-(morpholinyl)benzonitrile scaffold through key case studies, providing both the scientific rationale and practical protocols for its utilization in drug discovery programs.

Application Case Study: LRRK2 Inhibition in Parkinson's Disease

A landmark application of the 3-(morpholinyl)benzonitrile scaffold is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pursuit of disease-modifying therapies for Parkinson's Disease (PD).

Mechanistic Rationale

Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is believed to contribute to the neurodegeneration observed in PD.[3][4] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

The compound 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) , developed by Pfizer, stands out as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[3] In this molecule, the 3-(morpholinyl)benzonitrile moiety is part of a larger structure that effectively targets the LRRK2 active site. The morpholine group contributes to the overall physicochemical properties of the molecule, while the benzonitrile group is likely involved in key interactions within the kinase domain.

LRRK2 Signaling Pathway

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signals Cellular Stress / Growth Factors LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) G2019S Mutation Enhances Activity LRRK2_Inactive->LRRK2_Active Phosphorylation Substrates Rab GTPases / Other Substrates LRRK2_Active->Substrates Phosphorylation PF_06447475 3-(Morpholinyl)benzonitrile Scaffold (e.g., PF-06447475) PF_06447475->LRRK2_Active Inhibition Cellular_Dysfunction Vesicular Trafficking Defects Neuronal Damage Substrates->Cellular_Dysfunction

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06447475.

Quantitative Data for PF-06447475
ParameterValueSignificance
LRRK2 IC503 nMDemonstrates high potency against the target kinase.
Kinome SelectivityHighShows minimal off-target activity against other kinases, suggesting a favorable safety profile.[3][4]
Brain PenetrationGoodEssential for a CNS-targeting therapeutic for Parkinson's disease.[3]

Application in Oncology: Src Kinase Inhibition

The versatility of the 3-(morpholinyl)benzonitrile scaffold is further demonstrated in the development of inhibitors for Src kinase, a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and metastasis.

Structure-Activity Relationship (SAR) Insights

In the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src inhibitors, the introduction of a 3-(morpholin-4-yl)propoxy group at the C-7 position of the quinoline core led to a significant increase in both enzymatic and cellular potency.[5] This highlights the importance of the morpholine moiety in enhancing the activity of the parent compound.

The replacement of the morpholine with other cyclic amines, such as 4-methylpiperazine, resulted in even more potent compounds, demonstrating that this position is amenable to further optimization to fine-tune the pharmacological properties.[5]

Simplified Src Signaling Pathway

Src_Pathway cluster_upstream Upstream Activation cluster_src Src Kinase Activity cluster_downstream Downstream Signaling Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) Src_Inactive Src (Inactive) Growth_Factor_Receptors->Src_Inactive Src_Active Src (Active) Src_Inactive->Src_Active Activation Downstream_Pathways RAS-MAPK / PI3K-Akt Pathways Src_Active->Downstream_Pathways Phosphorylation Src_Inhibitor 3-(Morpholinyl)benzonitrile-based Inhibitor Src_Inhibitor->Src_Active Inhibition Cellular_Response Proliferation / Invasion / Angiogenesis Downstream_Pathways->Cellular_Response

Caption: Simplified Src signaling pathway and the role of Src inhibitors.

Experimental Protocols

Synthesis Protocol: General Procedure for N-Alkylation of a Phenolic Benzonitrile with a Morpholine-containing Side Chain

This protocol describes a general method for the synthesis of a key intermediate containing the 3-(morpholinyl)benzonitrile scaffold, based on common synthetic transformations in medicinal chemistry.

Synthesis_Workflow Start Starting Materials: - Hydroxylated Benzonitrile - N-(3-chloropropyl)morpholine - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction_Setup Reaction Setup: - Combine reactants in DMF. - Add K2CO3. Start->Reaction_Setup Heating Heating: - Heat the mixture (e.g., 80°C) - Monitor by TLC/LC-MS. Reaction_Setup->Heating Workup Aqueous Workup: - Cool to room temperature. - Quench with water. - Extract with an organic solvent (e.g., EtOAc). Heating->Workup Purification Purification: - Dry the organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Final_Product Final Product: - Characterize by NMR, MS. Purification->Final_Product

Caption: General workflow for the synthesis of a morpholinyl-alkoxy-benzonitrile derivative.

Step-by-Step Protocol:

  • Reagents and Materials:

    • 3-Hydroxybenzonitrile (1 equivalent)

    • N-(3-chloropropyl)morpholine (1.2 equivalents)

    • Potassium carbonate (K2CO3) (2 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3-hydroxybenzonitrile in DMF, add potassium carbonate.

    • Add N-(3-chloropropyl)morpholine to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 3-(3-morpholinopropoxy)benzonitrile.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for determining the IC50 of a test compound against a target kinase.

Assay_Workflow Start Materials: - Kinase - Substrate (Ulight™-labeled) - ATP - Antibody (Europium-labeled) - Test Compound Compound_Plating Compound Plating: - Serially dilute the test compound. - Dispense into a 384-well plate. Start->Compound_Plating Reaction_Initiation Reaction Initiation: - Add kinase and Ulight™-substrate. - Add ATP to start the reaction. Compound_Plating->Reaction_Initiation Incubation Incubation: - Incubate at room temperature. Reaction_Initiation->Incubation Detection Detection: - Add stop solution containing Europium-labeled antibody. Incubation->Detection Read_Plate Read Plate: - Read TR-FRET signal on a compatible plate reader. Detection->Read_Plate

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (containing the 3-(morpholinyl)benzonitrile scaffold) in DMSO.

    • Prepare the kinase, ULight™-labeled substrate, and ATP in the appropriate assay buffer.

  • Assay Procedure:

    • Dispense the diluted test compounds into a low-volume 384-well assay plate.

    • Add the kinase and ULight™-labeled substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 3-(morpholinyl)benzonitrile scaffold has demonstrated significant utility in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for complex diseases such as Parkinson's and cancer. Its favorable physicochemical properties and versatile synthetic accessibility make it an attractive building block for drug discovery campaigns. Future applications may extend to other therapeutic areas, including anti-inflammatory and anti-infective agents, where the unique properties of this scaffold can be leveraged to address unmet medical needs.

References

  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1168-1184. [Link]

  • McNeil-PPC, Inc. (2003). Pharmaceutical propylene glycol solvate compositions. U.S.
  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • ERBA FARMITALIA. (1981). Substituted morpholine derivatives and pharmaceutical compositions. U.S. Patent No. 4,271,160 A. [Link]

  • Henderson, J. L., et al. (2014). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile. [Link]

  • GlaxoSmithKline Intellectual Property (No.3) Limited. (2026). Pyrazolopyridine derivative having GLP-1 receptor agonist effect. U.S. Patent Application Publication No. 20260055105. [Link]

  • Santen Pharmaceutical Co Ltd. (2023). Pharmaceutical drugs covered by patent 12,290,511. DrugPatentWatch. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2025). ResearchGate. [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011). Chemical Papers, 65(5), 700-706. [Link]

  • Treatment of cancers having k-ras mutations. (2011).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. [Link]

  • Method for preparing benzonitrile compound. (2014).
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • NextSDS. (n.d.). 3-(MORPHOLIN-4-YLMETHYL)BENZONITRILE — Chemical Substance Information. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403. [Link]

  • Morpholino compounds, uses and methods. (2012).

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-(Morpholin-3-yl)benzonitrile in Modern Pharmaceutical Synthesis

Abstract The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its capacity to improve the pharmacokinetic profiles of drug candidates.[1][2][3] This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its capacity to improve the pharmacokinetic profiles of drug candidates.[1][2][3] This document provides a detailed technical guide on the application of 3-(Morpholin-3-yl)benzonitrile, a versatile pharmaceutical intermediate. We will explore its physicochemical properties, its strategic implementation in the synthesis of high-value therapeutic agents, and the rigorous analytical protocols required to ensure its quality and consistency in a drug development pipeline. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Morpholine-Benzonitrile Scaffold

In the landscape of drug discovery, the morpholine ring is a frequently incorporated scaffold due to its favorable properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor.[2][3][4] When functionalized with a benzonitrile group, as in 3-(Morpholin-3-yl)benzonitrile, the resulting intermediate offers two key reactive handles for molecular elaboration:

  • The Morpholine Nitrogen: A secondary amine that serves as a nucleophile or a point for N-alkylation, N-arylation, or acylation, enabling its linkage to diverse molecular cores.

  • The Benzonitrile Moiety: A chemically versatile group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloadditions. The nitrile group also influences the electronic properties of the phenyl ring, directing further substitutions.

This dual functionality makes 3-(Morpholin-3-yl)benzonitrile a valuable building block for creating complex molecules, including potent enzyme inhibitors for oncology and neurodegenerative diseases.[5][6][7]

Physicochemical & Spectroscopic Profile

Precise characterization of a starting intermediate is fundamental to reproducible synthesis. Below are the key physicochemical properties for a representative morpholinyl-benzonitrile structure.

PropertyValueSource
Chemical Name 3-(Morpholin-3-yl)benzonitrile-
Molecular Formula C₁₁H₁₂N₂OPubChem
Molecular Weight 188.23 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)-
LogP (Predicted) 1.1[8]
Boiling Point (Predicted) ~360 °C at 760 mmHg[9]
Flash Point (Predicted) ~172 °C[9]
pKa (Predicted) ~8.7 (for the morpholine nitrogen)[3]

Note: Experimental data for the specific 3-(Morpholin-3-yl) isomer is limited in public literature; values are based on closely related analogs like 3-(morpholin-4-yl)benzonitrile and computational predictions.[8][9]

Core Application: Synthesis of a PARP Inhibitor Precursor

To illustrate the utility of 3-(Morpholin-3-yl)benzonitrile, we will detail its application in the synthesis of a key precursor for a Poly(ADP-ribose) polymerase (PARP) inhibitor, conceptually similar to Niraparib.[7][10] PARP inhibitors are a critical class of targeted therapies for cancers with deficiencies in DNA repair mechanisms.[10][11]

Synthetic Rationale and Workflow

The overall strategy involves a copper-catalyzed C-N cross-coupling reaction (an Ullmann-type condensation) to link the morpholine nitrogen to an indazole core. This reaction is chosen for its high regioselectivity and functional group tolerance, which are critical when working with complex heterocyclic systems.[12] The benzonitrile group remains intact, available for later-stage conversion into the required carboxamide, a common pharmacophore in PARP inhibitors.[10][11]

G cluster_0 Synthesis Workflow A 3-(Morpholin-3-yl)benzonitrile (Intermediate 1) C C-N Cross-Coupling (Ullmann Condensation) A->C B 7-Bromo-2H-indazole (Intermediate 2) B->C D Coupled Product: 2-(3-(3-cyanophenyl)morpholin-4-yl)-2H-indazole-7-carbonitrile C->D CuI, L-proline, K2CO3 DMSO, 110 °C E Nitrile Hydrolysis (Final Step) D->E H2O2, K2CO3 DMSO, 40 °C F Target Molecule: PARP Inhibitor Precursor E->F

Caption: Synthetic workflow for a PARP inhibitor precursor.

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes the key coupling step.

Causality Behind Choices:

  • Catalyst System (CuI/L-proline): Copper(I) iodide is a classic, cost-effective catalyst for Ullmann couplings. L-proline acts as a ligand, stabilizing the copper catalyst, increasing its solubility, and accelerating the reaction rate.

  • Base (K₂CO₃): Potassium carbonate is a mild, inorganic base sufficient to deprotonate the indazole nitrogen, activating it for nucleophilic attack without causing unwanted side reactions.

  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the reaction at the required elevated temperature.

  • Temperature (110 °C): This temperature provides the necessary thermal energy to overcome the activation barrier for the C-N bond formation without causing significant degradation of the starting materials or product.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(Morpholin-3-yl)benzonitrile (1.88 g, 10.0 mmol).

  • Reagent Addition: Add 7-bromo-2H-indazole (2.17 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), L-proline (0.23 g, 2.0 mmol, 20 mol%), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Inerting: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water. A precipitate should form.

    • Stir for 30 minutes, then filter the solid through a Büchner funnel.

    • Wash the solid sequentially with water (3 x 50 mL) and cold ethyl acetate (2 x 20 mL).

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.

Analytical Quality Control (QC)

A robust QC system is essential for validating the identity and purity of the intermediate and ensuring the consistency of the synthetic output.[13][14]

QC Workflow

The following workflow ensures that the material meets all specifications before proceeding to the next synthetic step.

G cluster_1 Quality Control Workflow A Receive Batch of 3-(Morpholin-3-yl)benzonitrile B Visual Inspection (Color, Form) A->B C Identity Confirmation (FT-IR, ¹H NMR, MS) B->C D Purity Analysis (HPLC-UV) C->D E Decision Gate D->E F Pass: Release to Production E->F Purity ≥ 99.0% Identity Confirmed G Fail: Quarantine & Investigate E->G Out of Specification

Caption: Quality control workflow for incoming intermediate.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of pharmaceutical intermediates.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable system for pharmaceutical analysis.
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase suitable for retaining moderately polar compounds like morpholinyl-benzonitriles.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and ensures consistent ionization for MS detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 10% B to 90% B over 15 minutesA gradient elution is necessary to separate the main component from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzonitrile chromophore provides strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.

Procedure:

  • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Dilute to 0.1 mg/mL for analysis.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate the peaks and calculate the area percentage of the main peak to determine purity. The acceptance criterion is typically ≥99.0%.

Safety & Handling

Working with nitrile- and amine-containing compounds requires strict adherence to safety protocols.[15][16]

  • Engineering Controls: All handling of 3-(Morpholin-3-yl)benzonitrile powder and its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[15][17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile gloves. Double-gloving is recommended for neat transfers.

    • Body Protection: A flame-resistant lab coat must be worn at all times.

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[16]

References

  • Ningbo Innopharmchem Co., Ltd. (2025). Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis.
  • E3S Web of Conferences. (2024).
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives.
  • MDPI. (2024).
  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
  • Guidechem. (n.d.). 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile 220954-14-3.
  • TCI Chemicals. (2026).
  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry.
  • University of Oxford. (n.d.).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-(4-morpholinyl)benzonitrile.
  • Apollo Scientific. (n.d.). (3S)
  • Academia.edu. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • MedKoo Biosciences. (n.d.). Niraparib Synthetic Routes.
  • PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O).
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • T. Heberer. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 3-(Morpholin-3-yl)benzonitrile reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and downstream reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and downstream reactions of 3-(Morpholin-3-yl)benzonitrile .

This molecule presents a unique synthetic challenge: it requires the formation of a C-C bond between a heterocycle and an aromatic ring, while balancing the sensitivities of a secondary amine (morpholine) and an electrophilic functional group (benzonitrile). The guides below will help you navigate chemoselectivity, prevent functional group degradation, and achieve pharmaceutical-grade purity.

PART 1: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major impurity with a mass of +18 Da or +19 Da relative to the target mass. What is happening? A: You are observing base-catalyzed hydrolysis of the benzonitrile group. Nitriles are highly susceptible to nucleophilic attack by water under basic or acidic conditions[1]. During harsh basic workups (e.g., using aqueous NaOH) or when using strong aqueous bases in cross-coupling, the hydroxide ion attacks the electrophilic carbon of the C≡N bond. This forms an unstable imidic acid intermediate that rapidly tautomerizes into an amide (+18 Da impurity: 3-(morpholin-3-yl)benzamide). If subjected to extended heat or excess base, the amide further hydrolyzes to a carboxylic acid (+19 Da impurity: 3-(morpholin-3-yl)benzoic acid), releasing ammonia[2]. Solution: Switch to milder, non-nucleophilic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃) during the reaction[3]. For aqueous workups, use pH 7-8 buffers (like saturated NH₄Cl or NaHCO₃) instead of NaOH.

Q2: Instead of the desired C-C coupled product, NMR indicates the morpholine ring is attached via the nitrogen atom (3-(morpholin-4-yl)benzonitrile). How do I fix this chemoselectivity issue? A: Your morpholine nitrogen is unprotected, leading to competitive Buchwald-Hartwig amination. Palladium catalysts readily facilitate C-N bond formation between secondary amines and aryl halides. If you are attempting a Suzuki-Miyaura C-C coupling using a morpholine-3-boronic ester and 3-bromobenzonitrile, an unprotected morpholine nitrogen (N-H) will outcompete the boronic ester, poisoning the catalyst or forming the C-N isomer. Solution: You must use an N-Boc protected starting material (e.g., N-Boc-morpholine-3-boronic acid pinacol ester). The bulky, electron-withdrawing Boc group prevents the nitrogen from coordinating with the Palladium, forcing the catalytic cycle down the C-C coupling pathway.

Q3: My isolated product is dark brown and fails elemental analysis due to heavy metal contamination. Why is the Palladium so hard to remove? A: The product is acting as a bidentate ligand, chelating the Palladium. Both the morpholine nitrogen (once deprotected) and the benzonitrile group have lone pairs that strongly coordinate to Pd(II) and Pd(0) species. Standard aqueous washes or silica gel chromatography are often insufficient to break these metal-ligand complexes. Solution: You must introduce a scavenger with a higher binding affinity for Palladium than your product. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) utilizes soft-soft interactions (Sulfur-Palladium) to irreversibly chemisorb the metal, reducing contamination from >2000 ppm to <10 ppm[4][5].

PART 2: Visualizations of Logical Workflows

Chemoselectivity Start 3-Bromobenzonitrile + Morpholine-3-boronic ester Unprotected Unprotected Amine (N-H) Start->Unprotected Protected Boc-Protected Amine (N-Boc) Start->Protected Impurity C-N Coupled Impurity (Buchwald-Hartwig) Unprotected->Impurity Pd Catalyst Product Desired C-C Product (Suzuki-Miyaura) Protected->Product Pd Catalyst

Caption: Chemoselectivity logic demonstrating the necessity of N-protection to prevent C-N coupling.

Hydrolysis A Benzonitrile Moiety B Imidic Acid Intermediate A->B OH⁻ / H₂O (Basic Workup) C Benzamide (+18 Da) B->C Tautomerization D Benzoic Acid (+19 Da) C->D OH⁻ / Heat (-NH₃)

Caption: Mechanism of base-catalyzed benzonitrile hydrolysis leading to amide and acid impurities.

PART 3: Quantitative Data Presentation

Table 1: Effect of Base and Workup Conditions on Benzonitrile Hydrolysis Data demonstrates the causality between nucleophilic base strength and the formation of +18/+19 Da impurities.

Base Used (Reaction)Workup SolutionTemp (°C)Nitrile Yield (%)Amide Impurity (%)Acid Impurity (%)
NaOH (aq)1M NaOH80< 5%15%> 80%
NaOtBuH₂O6045%50%5%
K₂CO₃ (aq)Sat. NaHCO₃6088%12%< 1%
Anhydrous Cs₂CO₃ Sat. NH₄Cl (pH ~6) 80 > 98% < 1% 0%

Table 2: Comparative Efficiency of Palladium Scavengers Initial Pd concentration in the crude organic phase: ~2500 ppm.[4][5]

Scavenger TypeFunctional GroupLoading (w/w)ConditionsFinal Pd (ppm)Product Loss
Activated CarbonNone (Physisorption)20%25°C, 12h350 ppmHigh (~15%)
QuadraPure™ TUThiourea50%40°C, 4h45 ppmLow (<2%)
SiliaMetS® Thiol Thiol (-SH) 50% 40°C, 4h < 5 ppm Low (<2%)

PART 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes anhydrous conditions and mild bases to completely suppress nitrile hydrolysis and prevent Buchwald-Hartwig amination.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromobenzonitrile (1.0 equiv), N-Boc-morpholine-3-boronic acid pinacol ester (1.2 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with dry Argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 80°C.

  • Validation Check: After 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the 3-bromobenzonitrile peak disappears. If present, continue heating for 2 hours.

  • Quench: Cool to room temperature. Quench the reaction strictly with saturated aqueous NH₄Cl (pH ~6) to neutralize the base without triggering nitrile hydrolysis.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.

Protocol B: Heavy Metal Scavenging Workflow

To be performed immediately after Protocol A to prevent Pd-induced degradation during storage.

  • Scavenger Addition: To the combined Ethyl Acetate organic phase from Protocol A, add SiliaMetS® Thiol scavenger (4-5 equivalents relative to the initial Pd catalyst loading)[4].

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. Causality: Mild heating increases the kinetic rate of Pd dissociation from the morpholine/nitrile ligands, allowing the thiol groups to irreversibly capture the metal[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Palladium. Rinse the Celite pad with a small volume of clean Ethyl Acetate.

  • Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Submit a 2 mg sample of the resulting solid for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The Pd content should be validated at <10 ppm before proceeding to N-Boc deprotection.

References

  • 20.7: Chemistry of Nitriles - LibreTexts. Available at:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 3-(Morpholin-3-yl)benzonitrile

Welcome to the technical support center for the chromatographic purification of 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your purification workflows. As this molecule possesses a unique combination of a chiral morpholine ring and a benzonitrile moiety, this guide will address both achiral and chiral purification challenges.

Understanding Your Analyte: 3-(Morpholin-3-yl)benzonitrile

  • The Morpholine Moiety: The secondary amine within the morpholine ring is basic. This means that the overall charge of the molecule, and therefore its retention in reversed-phase chromatography, will be highly dependent on the pH of the mobile phase. At a pH below the pKa of the morpholine nitrogen, the compound will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, resulting in longer retention. The pKa of morpholine itself is around 8.5, and while substitution will alter this, it provides a useful starting point for method development.

  • The Benzonitrile Group: The benzonitrile portion of the molecule is relatively nonpolar and contains a chromophore that allows for UV detection. This group contributes to the molecule's retention in reversed-phase chromatography through hydrophobic interactions with the stationary phase. The cyano group itself is polar.

  • Chirality: The carbon at the 3-position of the morpholine ring is a stereocenter. This means that 3-(Morpholin-3-yl)benzonitrile exists as a pair of enantiomers. For many pharmaceutical applications, it is crucial to separate these enantiomers, which requires specialized chiral chromatography techniques.[2]

A summary of the expected properties is provided in the table below.

PropertyExpected CharacteristicImplication for Chromatography
pKa Basic (estimated around 7.5-9.0)Retention is pH-dependent in reversed-phase HPLC.
logP Moderately lipophilicSuitable for reversed-phase chromatography.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and DMSO.Important for sample preparation and mobile phase selection.
UV Absorbance Expected to have a UV maximum around 220-280 nm due to the benzonitrile group.Allows for detection using a standard UV detector.
Chirality Exists as enantiomers.Requires chiral stationary phases for separation.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 3-(Morpholin-3-yl)benzonitrile.

Q1: What is the best starting point for achiral purification of 3-(Morpholin-3-yl)benzonitrile?

A1: For initial achiral purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust starting point. A C18 column is a good first choice due to its versatility. Given the basic nature of the morpholine ring, using a mobile phase with a pH modifier is crucial to ensure good peak shape. A common starting point is a gradient of acetonitrile or methanol in water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier will protonate the morpholine nitrogen, which can improve peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase.

Q2: I am observing significant peak tailing in my reversed-phase separation. What can I do?

A2: Peak tailing for basic compounds like 3-(Morpholin-3-yl)benzonitrile is a common issue in RP-HPLC. It is often caused by strong interactions between the protonated amine and acidic silanol groups on the surface of the silica packing material. Here are several strategies to mitigate this:

  • Optimize Mobile Phase pH: Ensure the pH is low enough to consistently protonate the morpholine nitrogen. Using 0.1% TFA (pH ~2) is often more effective than formic acid (pH ~2.8) at masking silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to have minimal accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, this is generally less common in modern practice with high-quality columns.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with an embedded polar group, may offer alternative selectivity and improved peak shape.

Q3: How do I separate the enantiomers of 3-(Morpholin-3-yl)benzonitrile?

A3: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are highly versatile and a good starting point for screening. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase (using water/acetonitrile or water/methanol) or polar organic modes can be effective. Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations and often provides faster and more efficient separations than HPLC.[3][4]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this purification?

A4: SFC offers several advantages for both achiral and chiral purification of 3-(Morpholin-3-yl)benzonitrile:[5][6]

  • Speed: The low viscosity of supercritical CO2 allows for faster flow rates and shorter run times compared to HPLC.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, a "green" solvent, with smaller amounts of organic co-solvents, reducing both cost and environmental impact.

  • Orthogonal Selectivity: SFC can provide different selectivity compared to RP-HPLC, which can be advantageous for separating closely related impurities.

  • Excellent for Chiral Separations: SFC is particularly well-suited for chiral separations, often providing higher resolution and faster method development than chiral HPLC.[7][8]

Q5: My compound seems to be degrading on the column. What could be the cause?

A5: Degradation during chromatography can be caused by several factors:

  • Extreme pH: Although acidic modifiers are often necessary for good peak shape, highly acidic conditions (e.g., low pH with TFA) can sometimes lead to the hydrolysis of sensitive functional groups, though this is less likely for the stable morpholine and benzonitrile moieties.

  • Active Sites on the Stationary Phase: Unpassivated silica surfaces or metal contamination in the column or HPLC system can have catalytic activity that leads to sample degradation. Using high-quality, well-maintained columns and PEEK or stainless steel tubing can help.

  • Light or Temperature Sensitivity: If the compound is known to be sensitive to light or temperature, ensure the sample is protected from light and consider using a thermostatted column compartment.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of 3-(Morpholin-3-yl)benzonitrile.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification. The following flowchart outlines a troubleshooting strategy.

Caption: Troubleshooting workflow for chiral separation.

Experimental Protocols

General Protocol for Achiral RP-HPLC Method Development
  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a PDA detector).

  • Injection Volume: 5-10 µL of a ~1 mg/mL solution of the sample dissolved in a 50:50 mixture of acetonitrile and water.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve resolution around the target peak. If peak shape is poor, switch the mobile phase modifier to 0.1% TFA.

General Protocol for Chiral SFC Screening
  • Column Selection: Screen a set of chiral columns, for example:

    • A cellulose-based CSP

    • An amylose-based CSP

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B: Methanol (as the co-solvent)

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 10 | 40

    • 11 | 40

    • 11.1 | 5

    • 15 | 5

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV-Vis with a PDA detector.

  • Optimization: If separation is observed, optimize the gradient and co-solvent (e.g., try ethanol or isopropanol). If peak shape is poor, consider adding a basic additive like 0.1% DEA to the co-solvent.

References

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved March 27, 2026, from [Link]

  • Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science. Retrieved March 27, 2026, from [Link]

  • (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). 3-(MORPHOLIN-2-YL)BENZONITRILE — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • IntechOpen. (2019, October 26). Principles of Chromatography Method Development. Retrieved March 27, 2026, from [Link]

  • (n.d.). HPLC Troubleshooting Guide.
  • (n.d.).
  • PubMed. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Preventing degradation of 3-(Morpholin-3-yl)benzonitrile during storage

Welcome to the technical support center for 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent degradation.

I. Troubleshooting Guide: Common Storage Issues

This section addresses specific problems that may arise during the storage of 3-(Morpholin-3-yl)benzonitrile, providing insights into the root causes and actionable solutions.

Issue 1: Appearance of a Yellow to Brown Discoloration in the Compound

Question: My previously off-white solid 3-(Morpholin-3-yl)benzonitrile has developed a distinct yellow or brown tint after a period of storage. What could be the cause, and how can I prevent this?

Answer:

Discoloration is a primary visual indicator of chemical degradation. For 3-(Morpholin-3-yl)benzonitrile, this is most likely due to oxidation of the morpholine ring.

Underlying Causes:

  • Oxidation: The tertiary amine within the morpholine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The oxidation can lead to the formation of N-oxides and other colored byproducts. Studies on morpholine and its derivatives have shown they can undergo oxidation, sometimes catalyzed by environmental factors.[1][2][3][4]

  • Contamination: Trace amounts of impurities, particularly transition metals, can catalyze oxidative degradation pathways.

Preventative Measures & Solutions:

  • Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere.

    • Protocol: After each use, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the potential for oxidation.

  • Light Protection:

    • Protocol: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block UV and visible light, which can catalyze photo-oxidation.[5][6]

  • Temperature Control:

    • Protocol: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[7] Avoid repeated freeze-thaw cycles if stored in a freezer, as this can introduce moisture.

  • Purity Assessment:

    • Action: If discoloration is observed, it is crucial to re-analyze the compound's purity before use. Techniques such as HPLC or LC-MS can quantify the extent of degradation.

Issue 2: Changes in Physical State (e.g., Clumping, Oily Appearance)

Question: My 3-(Morpholin-3-yl)benzonitrile, which was a free-flowing powder, has started to clump together and appears slightly oily. What is happening?

Answer:

Changes in the physical state often point towards issues with moisture content, which can lead to hydrolysis of the nitrile group.

Underlying Causes:

  • Hygroscopicity and Hydrolysis: The morpholine moiety can be hygroscopic, attracting atmospheric moisture. This moisture can then facilitate the hydrolysis of the benzonitrile group. Nitrile hydrolysis can proceed under both acidic and basic conditions, initially forming an amide (3-(Morpholin-3-yl)benzamide) and subsequently the corresponding carboxylic acid (3-(Morpholin-3-yl)benzoic acid).[8][9][10][11] The presence of these impurities can alter the physical properties of the bulk material, leading to clumping or an oily appearance.

Preventative Measures & Solutions:

  • Moisture Control:

    • Protocol: Store the compound in a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. Ensure the container is tightly sealed to prevent moisture ingress.[12]

  • Proper Handling:

    • Protocol: When handling the compound, do so in a low-humidity environment, such as a glove box or a room with controlled humidity. Minimize the time the container is open to the atmosphere.

  • Solvent Purity:

    • Action: If preparing solutions, always use anhydrous solvents to prevent introducing water that could initiate hydrolysis.

  • Analytical Verification:

    • Action: If physical changes are noted, use analytical techniques like Karl Fischer titration to determine the water content. Purity can be reassessed via HPLC, looking for the appearance of more polar impurity peaks corresponding to the amide and carboxylic acid hydrolysis products.

II. Frequently Asked Questions (FAQs)

Storage & Handling

Q1: What are the ideal long-term storage conditions for 3-(Morpholin-3-yl)benzonitrile?

A1: For optimal long-term stability, the compound should be stored at 2-8 °C in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen). A desiccator should be used to minimize moisture exposure.[7]

Q2: How should I handle the compound for routine laboratory use?

A2: For daily use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Weigh out the required amount promptly and securely reseal the container, purging with an inert gas if possible.

Q3: Is 3-(Morpholin-3-yl)benzonitrile sensitive to static discharge?

Degradation & Purity

Q4: What are the primary degradation products I should look for?

A4: The two most likely degradation pathways are:

  • Hydrolysis: Leading to the formation of 3-(Morpholin-3-yl)benzamide and subsequently 3-(Morpholin-3-yl)benzoic acid.[8][9][10][11]

  • Oxidation: Resulting in the formation of N-oxides of the morpholine ring and potentially other colored impurities.[2][3]

Q5: How can I confirm the purity of my stored 3-(Morpholin-3-yl)benzonitrile?

A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for assessing purity.[13] Degradation products, such as the amide and carboxylic acid from hydrolysis, are more polar and will typically have shorter retention times than the parent compound. A shift in the peak area percentage over time is indicative of degradation. LC-MS can be used for definitive identification of the impurities.[14]

Q6: Can I still use the compound if it shows minor signs of degradation?

A6: This depends on the sensitivity of your application. For highly sensitive assays, such as in vitro biological screening or in vivo studies, using degraded material is not recommended as impurities could lead to erroneous results. For less sensitive applications, such as synthetic route optimization, it may be acceptable, but the purity should be quantified, and the results interpreted with caution.

III. Data & Protocols

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature 2–8 °C (Refrigerated)Slows down the rate of all potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the morpholine ring.
Light Protected from Light (Amber Vial)Prevents photo-initiated degradation.[5][6]
Humidity Low (Store in a Desiccator)Prevents moisture absorption and subsequent hydrolysis of the nitrile group.[12]
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric oxygen and moisture.
Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of 3-(Morpholin-3-yl)benzonitrile and detecting potential degradation products.

1. Materials and Reagents:

  • 3-(Morpholin-3-yl)benzonitrile sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, as a mobile phase modifier)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL using the same diluent.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Column Temperature: 30 °C

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 2 minutes.

    • Increase the percentage of Mobile Phase B to a high level (e.g., 90%) over 15-20 minutes.

    • Hold at the high percentage for 2-3 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for 5 minutes before the next injection.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Compare the chromatogram of the stored sample to a reference standard or a sample from a freshly opened container. Look for new peaks, especially at earlier retention times, which may correspond to more polar degradation products.

IV. Visual Guides

Troubleshooting Logic Flow

This diagram outlines the decision-making process when degradation of 3-(Morpholin-3-yl)benzonitrile is suspected.

Troubleshooting_Flow Troubleshooting Degradation of 3-(Morpholin-3-yl)benzonitrile start Suspicion of Degradation visual_check Visual Inspection (Color, Physical State) start->visual_check no_change No Visual Change visual_check->no_change No Issues change_detected Discoloration or Clumping Observed visual_check->change_detected Issues Found analytical_check Analytical Verification (HPLC, LC-MS, Karl Fischer) purity_ok Purity Meets Specification analytical_check->purity_ok Pass purity_fail Purity Out of Specification analytical_check->purity_fail Fail no_change->analytical_check change_detected->analytical_check use_compound Proceed with Experiment purity_ok->use_compound review_storage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) purity_fail->review_storage quarantine Quarantine Lot & Contact Supplier review_storage->quarantine

Caption: Troubleshooting workflow for suspected compound degradation.

Degradation Pathways

This diagram illustrates the primary chemical pathways through which 3-(Morpholin-3-yl)benzonitrile can degrade.

Degradation_Pathways Primary Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 3-(Morpholin-3-yl)benzonitrile Amide 3-(Morpholin-3-yl)benzamide Parent->Amide + H2O (Moisture) N_Oxide N-Oxide Derivative Parent->N_Oxide + [O] (Atmospheric O2) CarboxylicAcid 3-(Morpholin-3-yl)benzoic acid Amide->CarboxylicAcid + H2O

Sources

Optimization

Resolving aqueous solubility issues with 3-(Morpholin-3-yl)benzonitrile

Welcome to the dedicated technical support guide for 3-(Morpholin-3-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(Morpholin-3-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique aqueous solubility challenges presented by this molecule. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule: Predicted Physicochemical & Solubility Profile

The aqueous solubility of 3-(Morpholin-3-yl)benzonitrile is dictated by the interplay of its distinct structural components: the hydrophobic benzonitrile moiety and the polar, basic morpholine ring. Understanding these contributions is the first step in troubleshooting.

  • Benzonitrile Group : This aromatic ring with a nitrile functional group is inherently non-polar and contributes to the molecule's low intrinsic aqueous solubility. Aromatic nitriles are known to be robust but generally require more polar organic solvents for dissolution.[1]

  • Morpholine Group : As a heterocyclic amine, the nitrogen atom in the morpholine ring is basic and can be protonated at acidic pH.[2][3] This feature is the primary lever for manipulating solubility. Morpholine itself is miscible with water, but this property is often diminished in larger, more complex molecules.[4]

Based on this structure, we can anticipate that the compound will behave as a weak base, exhibiting classic pH-dependent solubility.

Table 1: Predicted Physicochemical Properties of 3-(Morpholin-3-yl)benzonitrile
PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Compound Type Weakly Basic CompoundSolubility is expected to be highly dependent on pH.
LogP (Predicted) Moderately LipophilicLow intrinsic solubility in neutral aqueous media.
pKa (Predicted) ~7.5 - 8.5 (for the morpholine nitrogen)The compound will be predominantly ionized and more soluble at pH < pKa.
Dominant Moieties Hydrophobic (Benzonitrile), Basic/Polar (Morpholine)A dual character that requires strategic formulation approaches.
Crystal Structure Likely Crystalline SolidThe energy required to break the crystal lattice can further limit solubility. Amorphous forms are typically more soluble than their crystalline counterparts.[5]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with 3-(Morpholin-3-yl)benzonitrile.

Q1: Why does my compound consistently precipitate or "crash out" of my aqueous buffer?

A: This is the most common issue and is typically due to pH. Your compound is a weak base. If the pH of your aqueous medium is at or above the compound's pKa, it will exist primarily in its neutral, un-ionized form, which has very low water solubility. Precipitation occurs when the concentration of this neutral form exceeds its solubility limit. This is especially common when adding a concentrated stock solution (e.g., in DMSO) to a neutral or alkaline buffer (e.g., PBS pH 7.4).

Q2: What is the best starting point for preparing an aqueous solution of this compound?

A: The most effective initial approach is to leverage the basicity of the morpholine ring by preparing an acidic solution. Start by dissolving the compound in an acidic aqueous buffer (e.g., pH 4-5). At this pH, the morpholine nitrogen will be protonated, forming a more soluble salt in situ.[6] Always check for any pH-related compound instability if you plan to use the solution for extended periods.

Q3: Can I use co-solvents to improve solubility?

A: Yes, co-solvents are a viable strategy.[7] A co-solvent system works by reducing the polarity of the water, making it a more favorable environment for a lipophilic compound.[8][9] Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are common choices.[10] However, be mindful that high concentrations of organic solvents can be incompatible with certain biological assays (e.g., cell-based assays).

Q4: I need to work at a physiological pH of 7.4. How can I maintain solubility?

A: This is a significant challenge. While the compound's solubility is highest at low pH, you have several options for maintaining it in solution at pH 7.4:

  • Formulation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic benzonitrile portion of your molecule, presenting a more hydrophilic exterior to the aqueous environment.[11][12][13]

  • Nanosuspensions: If higher concentrations are needed, reducing the particle size to the nanometer range dramatically increases the surface area, which can improve the dissolution rate and saturation solubility.[14][15][16]

  • Amorphous Solid Dispersions (ASDs): For very difficult cases, creating an ASD involves dispersing the compound in a polymer matrix in its non-crystalline, higher-energy amorphous state, which significantly enhances solubility.[17][18][19]

Section 3: Troubleshooting Guide & Strategic Protocols

This section provides a systematic, tiered approach to resolving solubility issues, from simple adjustments to more advanced formulation strategies.

Workflow: Selecting a Solubility Enhancement Strategy

This diagram outlines a logical decision-making process for addressing solubility challenges with 3-(Morpholin-3-yl)benzonitrile.

G start Start: Poor Aqueous Solubility Observed check_ph Is the final solution pH flexible for the experiment? start->check_ph ph_yes Adjust pH to < 6.0 (e.g., citrate or acetate buffer) check_ph->ph_yes  Yes ph_no pH must be fixed (e.g., physiological pH 7.4) check_ph->ph_no  No end_ph Solution Prepared ph_yes->end_ph check_conc Is required concentration low (<50 µM)? ph_no->check_conc conc_low Use Co-solvents (e.g., DMSO, Ethanol, PEG400) Keep final % low (<1%) check_conc->conc_low  Yes conc_high Advanced Formulation Required check_conc->conc_high  No conc_low->end_ph adv_strat Select Advanced Strategy conc_high->adv_strat cyclo Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) adv_strat->cyclo Good for clear solutions, moderate concentration boost asd Amorphous Solid Dispersion (with HPMC, PVP) adv_strat->asd For highest concentration needs, requires specialized equipment end_adv Formulation Prepared cyclo->end_adv asd->end_adv nano Nanosuspension (Wet Milling or Homogenization) nano->end_adv adv_at adv_at adv_at->nano For IV or oral delivery, improves dissolution rate

Caption: Cyclodextrin inclusion complex formation.

Protocol: Formulation with HP-β-Cyclodextrin
  • Prepare CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add Compound: Add the solid 3-(Morpholin-3-yl)benzonitrile directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for efficient complex formation. The solution should clarify as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

Potential Pitfalls & Pro-Tips:

  • Stoichiometry: The molar ratio of drug to cyclodextrin is critical. A 1:1 complex is often assumed, but phase-solubility studies are recommended to determine the optimal ratio.

  • Binding Affinity: Not all molecules form stable complexes. If solubility does not improve, the binding affinity may be too low.

  • Assay Interference: Confirm that the cyclodextrin itself does not interfere with your downstream biological assay.

Strategy 3: Nanosuspensions

Guiding Principle: For very poorly soluble compounds, increasing the dissolution rate can be as important as increasing equilibrium solubility. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. [8]By reducing the particle size of the compound into the sub-micron (nanometer) range, the surface area is vastly increased, leading to a faster dissolution rate and an increase in saturation solubility. [14][20] When to Use:

  • For oral or parenteral formulations where high drug loading is required. [16]* When other methods like pH adjustment or co-solvents are insufficient or not viable.

  • To improve bioavailability for in vivo studies. [15]

Protocol: Lab-Scale Nanosuspension via Wet Milling
  • Prepare Pre-suspension: Disperse the weighed compound in an aqueous solution containing a stabilizer (e.g., a combination of Polysorbate 80 and a polymer like HPMC). The stabilizer is crucial to prevent particle aggregation.

  • Milling: Add the pre-suspension to a bead mill containing small grinding media (e.g., yttria-stabilized zirconium oxide beads).

  • Process: Mill the suspension at a controlled temperature for several hours. The mechanical attrition will break down the drug crystals into nanoparticles.

  • Particle Sizing: Periodically take samples and measure the particle size distribution using a technique like Dynamic Light Scattering (DLS) until the desired size (typically < 500 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Fully characterize the final nanosuspension for particle size, zeta potential (for stability), and drug concentration.

Potential Pitfalls & Pro-Tips:

  • Stability: Nanosuspensions are thermodynamically unstable systems. Proper selection of stabilizers is critical to prevent Ostwald ripening (crystal growth) and aggregation over time.

  • Equipment: This method requires specialized equipment (e.g., bead mill, high-pressure homogenizer) that may not be available in all labs.

  • Aseptic Processing: For parenteral formulations, the entire process must be conducted under sterile conditions.

References

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences [URL: https://ijpsdr.com/index.php/ijpsdr/article/view/1476]
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy [URL: https://www.hrpub.org/journals/article_info.php?aid=12140]
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate [URL: https://www.researchgate.net/publication/322736416_Techniques_for_solubility_enhancement_of_poorly_soluble_drugs_An_overview]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202868/]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951711/]
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate [URL: https://www.researchgate.net/publication/322895690_Nanosuspension_Way_to_Enhance_the_Bioavailibility_of_Poorly_Soluble_Drug]
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers [URL: https://www.benthamscience.
  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research [URL: https://ijppr.humanjournals.com/wp-content/uploads/2024/05/13.Nanosuspensions-A-Novel-Strategy-for-Overcoming-Drug-Solubility-Challenges.pdf]
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI [URL: https://www.mdpi.com/2073-4360/16/14/2004]
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores [URL: https://www.auctoresonline.org/uploads/articles/1683196940_AJPPS-23-RA-156.pdf]
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  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI [URL: https://www.mdpi.com/1422-0067/24/18/14283]
  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed [URL: https://pubmed.ncbi.nlm.nih.gov/38931121/]
  • Cyclodextrins in delivery systems: Applications. PMC [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3147107/]
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients [URL: https://www.pharmaexcipients.com/news/cyclodextrin-inclusion-complexes-with-antibiotics-and-antibacterial-agents-as-drug-delivery-systems-a-pharmaceutical-perspective/]
  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA [URL: https://chimia.ch/chimia/article/view/2010_133]
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  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology [URL: https://rjpdft.com/index.php/rjpdft/article/view/10.5958/0975-4377.2018.00030.X]
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Troubleshooting

Technical Support Center: Optimizing 3-(Morpholin-3-yl)benzonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Morpholin-3-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically time and temperature. We will address common challenges through a practical, question-and-answer format, ensuring you can navigate potential experimental hurdles with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 3-(Morpholin-3-yl)benzonitrile?

The most common and direct method for synthesizing 3-(Morpholin-3-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, morpholine acts as the nucleophile, attacking an electron-deficient aromatic ring, 3-halobenzonitrile (where the halogen is typically fluorine or chlorine), and displacing the halide leaving group. The nitrile group (-CN) is a sufficiently strong electron-withdrawing group that activates the aromatic ring for this type of substitution, particularly at the meta position.

Q2: How do reaction time and temperature fundamentally impact the synthesis?

Reaction time and temperature are critically interdependent variables that control the reaction's kinetics and selectivity.

  • Temperature: Increasing the temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. However, excessively high temperatures can lead to the formation of byproducts or decomposition of starting materials and the final product[1][2]. A typical temperature range for this reaction is between 80°C and 130°C[3][4].

  • Reaction Time: The time required for the reaction to reach completion is inversely related to the temperature. It is also highly dependent on the nature of the leaving group on the benzonitrile ring. Reactions with 3-fluorobenzonitrile are significantly faster than those with 3-chlorobenzonitrile due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack[3]. Monitoring the reaction's progress is essential to determine the optimal time and avoid extended heating that could increase impurity levels[1].

Q3: What are the most common side reactions or impurities I should be aware of?

While the SNAr reaction is generally clean, a few issues can arise:

  • Incomplete Reaction: The most common "impurity" is unreacted 3-halobenzonitrile starting material. This is often due to insufficient reaction time or temperature[4].

  • Decomposition Products: At very high temperatures, benzonitrile derivatives can be susceptible to decomposition[5]. Morpholine itself can also degrade under harsh conditions.

  • Solvent-Related Impurities: If a reactive solvent is used, it may participate in side reactions. Using a high-boiling, relatively inert solvent or using excess morpholine as the solvent is a common strategy[3][6].

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?

To effectively optimize the reaction, real-time or frequent monitoring is crucial.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitatively tracking the consumption of the starting material (3-halobenzonitrile) and the formation of the more polar product. It is the first line of analysis for determining if the reaction is complete[1].

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is the preferred method. It can accurately measure the percentage of starting material remaining and the yield of the desired product, as well as quantify any significant impurities[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for monitoring the reaction, especially for identifying volatile impurities and confirming the mass of the product and byproducts[7][8].

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem: My reaction yield is very low or I've isolated no product.

  • Potential Cause 1: Inactive Reagents or Poor Quality Starting Materials.

    • Suggested Solution: Verify the purity of your 3-halobenzonitrile and morpholine. Benzonitrile compounds can be purified by distillation or recrystallization[9]. Morpholine is hygroscopic and can absorb water from the atmosphere; use a freshly opened bottle or distill it before use to ensure it is anhydrous[4][10].

  • Potential Cause 2: Insufficient Reaction Temperature.

    • Suggested Solution: The activation energy for the SNAr reaction may not have been met. Gradually increase the reaction temperature in 10-15°C increments, carefully monitoring the reaction progress by TLC at each new setpoint. For a nitrile-activated ring, temperatures around 120°C are often required, especially when chlorine is the leaving group[3].

  • Potential Cause 3: Suboptimal Reagent Stoichiometry.

    • Suggested Solution: An excess of morpholine is typically used to drive the reaction to completion and can also serve as the solvent. A common molar ratio is 2-3 equivalents of morpholine to 1 equivalent of 3-halobenzonitrile[3]. Ensure your calculations are correct.

Problem: My final product is impure, showing multiple spots on TLC.

  • Potential Cause 1: Reaction Conditions are Too Harsh.

    • Suggested Solution: The formation of multiple products often indicates that the reaction temperature is too high, leading to decomposition or side reactions[1]. Reduce the temperature by 10-20°C and compensate by increasing the reaction time. The goal is to find the "sweet spot" that maximizes the conversion rate while minimizing byproduct formation.

  • Potential Cause 2: Incomplete Reaction.

    • Suggested Solution: One of the extra spots on TLC is likely your starting material. If the reaction has not gone to completion, extend the reaction time. Continue to monitor every few hours until the starting material spot is no longer visible or is significantly diminished[4].

Problem: The reaction starts but seems to stall before completion.

  • Potential Cause 1: Poor Mixing.

    • Suggested Solution: As the reaction progresses, the product may precipitate, or the mixture may become viscous, hindering effective mixing. Ensure your stirring apparatus (magnetic stir bar or overhead stirrer) is functioning correctly and is appropriately sized for the reaction flask to maintain a homogeneous mixture[1].

  • Potential Cause 2: Inefficient Heat Transfer.

    • Suggested Solution: Ensure the reaction flask is properly immersed in the heating bath (e.g., oil bath) and that the temperature is being measured accurately with a thermocouple placed correctly. Uneven heating can lead to localized "cold spots" where the reaction rate is significantly slower.

Problem: I'm having difficulty purifying the product by recrystallization.

  • Potential Cause: Inappropriate Solvent Choice.

    • Suggested Solution: The product may be too soluble or not soluble enough in your chosen solvent. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution[1]. A 50% aqueous ethanol solution has been shown to be effective for similar compounds[3].

Data Presentation & Protocols

Table 1: Effect of Leaving Group on Reaction Time and Yield

This table summarizes typical outcomes for the synthesis of the isomeric 4-(4-morpholinyl)benzonitrile, which provides a strong predictive model for the 3-substituted analog. The data highlights the trade-off between the reactivity of the starting material and the reaction time required.

Starting MaterialTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
3-Fluorobenzonitrile (Predicted)120~5>90%Adapted from[3]
3-Chlorobenzonitrile (Predicted)120~12~50-60%Adapted from[3]
3-Bromobenzonitrile (Predicted)120>12LowerAdapted from[3]
Diagram 1: General SNAr Reaction Pathway

G cluster_reactants Reactants cluster_product Product A 3-Halobenzonitrile (X = F, Cl) C 3-(Morpholin-3-yl)benzonitrile A->C Nucleophilic Attack (Heat, 120°C) B Morpholine B->C Displacement of X⁻

Caption: SNAr synthesis of 3-(Morpholin-3-yl)benzonitrile.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low or No Yield Observed cause1 Check Reagent Purity (Morpholine, Halobenzonitrile) start->cause1 cause2 Reaction Temperature Too Low? start->cause2 cause3 Reaction Time Too Short? start->cause3 sol1 Purify Reagents (Distill Morpholine) cause1->sol1 sol2 Increase Temp by 10-15°C Monitor by TLC cause2->sol2 sol3 Extend Reaction Time Monitor by TLC cause3->sol3

Caption: Logical workflow for troubleshooting low reaction yield.

Experimental Protocol: Synthesis of 3-(Morpholin-3-yl)benzonitrile

This protocol is adapted from established procedures for analogous compounds and is designed as a robust starting point for optimization[3].

Materials:

  • 3-Fluorobenzonitrile

  • Morpholine (anhydrous)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate (or heating mantle)

  • Thermocouple

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzonitrile (e.g., 6.05 g, 0.05 mol).

  • Addition of Reagents: Add an excess of morpholine (e.g., 13.1 g, 0.15 mol, 3 equivalents). The morpholine will serve as both the nucleophile and the solvent.

  • Heating and Reaction: Heat the mixture to 120°C with vigorous stirring. The reaction progress should be monitored every hour using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 5-7 hours, as indicated by the disappearance of the 3-fluorobenzonitrile spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add 50 mL of cold deionized water to the flask while stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with two portions of 25 mL deionized water to remove excess morpholine and any salts formed.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of a hot 1:1 ethanol/water solution until the solid just dissolves. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 30-40°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and assess its purity via HPLC[1][7].

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • BenchChem. (n.d.).
  • Jolidon, S., et al. (2008). New Process for the Synthesis of Morpholinylbenzenes. U.S.
  • ResearchGate. (2017). How can I purify impure benzonitrile?[Link]

  • ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. [Link]

  • Organic Syntheses. (n.d.). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-Morpholinopropiophenone Hydrochloride.
  • Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(4-Morpholinyl)phthalonitrile.

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-(Morpholin-3-yl)benzonitrile Coupling Reactions

Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the sterically demanding substrate, 3-(Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the sterically demanding substrate, 3-(Morpholin-3-yl)benzonitrile. The unique structural feature of this molecule—the bulky morpholin-3-yl group positioned meta to the nitrile—presents significant steric challenges that can impede standard cross-coupling protocols.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you overcome these challenges and achieve successful coupling outcomes. The guidance herein is structured in a practical question-and-answer format to directly address the common issues encountered in the lab.

Section 1: Understanding the Challenge - Steric Hindrance in 3-(Morpholin-3-yl)benzonitrile

The primary obstacle in coupling reactions involving 3-(Morpholin-3-yl)benzonitrile is the steric bulk of the morpholinyl substituent. This group can significantly hinder the approach of the palladium catalyst to the aryl halide (or pseudohalide), thereby impeding the crucial oxidative addition step of the catalytic cycle. Furthermore, subsequent steps like transmetalation and reductive elimination can also be slowed down. This often leads to low yields, slow reaction rates, or complete reaction failure with standard catalyst systems.[1]

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, when one of the coupling partners is sterically hindered, such as 3-(Morpholin-3-yl)benzonitrile, modifications to standard protocols are essential.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 3-(Morpholin-3-yl)benzonitrile with a bulky boronic acid is giving low to no yield. What is the first thing I should investigate?

A1: The most critical factor in a sterically hindered Suzuki-Miyaura coupling is the catalyst system, specifically the ligand.[2][3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide the necessary steric bulk and electron-donating properties to promote the reaction.[2] Your first step should be to switch to a more specialized ligand designed for challenging couplings.

Q2: Which ligands are recommended for this type of sterically hindered coupling?

A2: For sterically demanding substrates, bulky, electron-rich monophosphine ligands are the gold standard.[1][3] These ligands facilitate the formation of a highly reactive, monoligated palladium(0) species, which is crucial for the oxidative addition to the hindered aryl halide.[1][4] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability and steric bulk.[4]

Ligand Class Recommended Ligands Key Advantages Reference(s)
Bulky Phosphines SPhos, XPhos, RuPhosExcellent for di- and tri-ortho-substituted biaryls.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly effective, even at low catalyst loadings.[4]
Specialized Biaryl Phosphines BI-DIME, AntPhosDesigned for extremely hindered couplings.[5][6]

Q3: I've switched to a bulky ligand, but my yield is still poor. What else can I optimize?

A3: After ligand selection, the choice of base and reaction temperature are the next most important parameters.

  • Base Selection: The base activates the boronic acid for transmetalation. For hindered systems, a stronger, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate.[2][7]

  • Temperature and Reaction Time: Sterically hindered reactions are often slower and may require higher temperatures to overcome the activation energy barrier.[2] Consider increasing the temperature to 80-110 °C. Monitoring the reaction over a longer period (e.g., 24 hours) is also advisable. Microwave irradiation can be a powerful tool to accelerate these sluggish reactions.[8][9]

Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling ligand Is a bulky, electron-rich ligand being used? (e.g., SPhos, XPhos, NHC) start->ligand change_ligand Switch to a specialized ligand. ligand->change_ligand No base Is the base optimal? (e.g., K3PO4, Cs2CO3) ligand->base Yes change_ligand->ligand change_base Screen stronger bases. base->change_base No temp Is the temperature high enough? base->temp Yes change_base->base increase_temp Increase temperature (80-110 °C) or use microwave irradiation. temp->increase_temp No reagents Are reagents pure and dry? Is the system inert? temp->reagents Yes increase_temp->temp check_reagents Verify reagent quality. Ensure rigorous inert atmosphere. reagents->check_reagents No success Successful Coupling reagents->success Yes check_reagents->reagents

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

General Protocol for Suzuki-Miyaura Coupling of 3-(Morpholin-3-yl)benzonitrile

This is a general starting point and requires optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(Morpholin-3-yl)benzonitrile (as the halide or triflate, 1.0 equiv), the boronic acid or ester (1.5–2.0 equiv), and finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. When aminating a sterically hindered aryl halide like a derivative of 3-(Morpholin-3-yl)benzonitrile, careful selection of the catalyst system is paramount.

Frequently Asked Questions (FAQs)

Q1: I am attempting to couple a primary or secondary amine to 3-(Morpholin-3-yl)benzonitrile (as the aryl halide) and the reaction is failing. What are the likely causes?

A1: Similar to the Suzuki-Miyaura coupling, the primary suspect is an inadequate catalyst system. The Buchwald-Hartwig amination of hindered substrates is highly dependent on the ligand.[10][11] Additionally, the choice of base is critical, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.[10][12]

Q2: Which ligands and precatalysts are recommended for a hindered Buchwald-Hartwig amination?

A2: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[10] These precatalysts form the active LPd(0) species more cleanly. The choice of ligand is often dependent on the class of amine being used.

Amine Type Recommended Ligands Key Considerations Reference(s)
Primary Amines BrettPhos, tBuBrettPhosHighly effective for a broad range of primary amines.[10][13]
Secondary Amines RuPhos, DavePhosGood general ligands for secondary amines.[10]
Challenging Amines Specialized ligands may be needed for heteroaryl amines or weakly nucleophilic amines.Consult a ligand selection guide for specific substrates.[10]

Q3: What side reactions should I be aware of in a hindered Buchwald-Hartwig amination?

A3: With sterically hindered substrates, side reactions can become more prevalent, especially if the desired coupling is slow.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by using a well-defined precatalyst and ensuring an oxygen-free environment.[10]

  • Homocoupling: Dimerization of the amine or aryl halide. Optimizing catalyst loading and temperature can often suppress this side reaction.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_inputs Inputs pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-X ox_add Oxidative Addition pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido HNR'R'' / Base amine_coord Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd_amido->product red_elim Reductive Elimination (Rate-Limiting for Hindered Substrates) arx Ar-X (3-(Morpholin-3-yl)benzonitrile-X) amine HNR'R'' base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. When dealing with a sterically hindered substrate like 3-(Morpholin-3-yl)benzonitrile, traditional copper-cocatalyzed systems may be sluggish.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed Sonogashira coupling with 3-(Morpholin-3-yl)benzonitrile is not working well. What are the common issues?

A1: Besides the steric hindrance impeding the palladium catalytic cycle, the copper co-catalyst can lead to side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[8] For challenging substrates, a copper-free Sonogashira protocol is often a superior choice.

Q2: How do I perform a copper-free Sonogashira coupling, and what are the advantages?

A2: Copper-free Sonogashira couplings eliminate the possibility of Glaser homocoupling. These reactions typically require a robust catalyst system and a strong base.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) is highly effective.[8][14]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often necessary.[8]

  • Solvent: A polar aprotic solvent such as DMF is a good choice.[8]

  • Microwave Irradiation: This technique has been shown to be particularly effective for accelerating copper-free Sonogashira couplings of unreactive aryl chlorides.[8][9]

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a microwave-safe vial, combine 3-(Morpholin-3-yl)benzonitrile (as the halide, 1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF.

  • Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). Monitor for completion.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The subsequent work-up is similar to the Suzuki-Miyaura protocol.

References

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Accounts of Chemical Research, 41(8), 977-987. [Link]

  • Garg, N. K. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2014). [(IPent)PdCl2(morpholine)]: a readily activated precatalyst for room-temperature, additive-free carbon–sulfur coupling. Chemistry – A European Journal, 20(48), 15790-15798. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5234. [Link]

  • Chow, W. K. (2012). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. The Hong Kong Polytechnic University. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Plenio, H. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 39(2), 694-711. [Link]

  • PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • Taipei Medical University. (n.d.). Synthesis of 3-[4-acyl-2-(1-methoxy-1-methylethyl)morpholin-3-yl]- benzonitriles as novel potassium channel openers. [Link]

  • Wang, N., & Tang, W. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 45(9), 3351-3360. [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Ghaffari, B., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. ACS Catalysis, 12(8), 4759-4767. [Link]

  • Pfizer Worldwide R&D. (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Letters, 60(35), 150990. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Schmalz, H.-G., & Reiss, R. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2095-2106. [Link]

  • ResearchGate. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 52(56), 8751-8754. [Link]

  • ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Tang, W., & Zhang, X. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Organic Letters, 14(9), 2258-2261. [Link]

  • ACS Publications. (2018). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development, 22(4), 524-531. [Link]

  • Frontiers Media. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • ChemRxiv. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7338-7361. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 86(22), 16093-16102. [Link]

  • ACS Publications. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(13), 5046-5052. [Link]

  • National Center for Biotechnology Information. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(1), 123. [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • ResearchGate. (2019). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]

  • RSC Publishing. (2013). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 42(35), 12611-12618. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • ACS Publications. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(28), 8859-8868. [Link]

  • National Center for Biotechnology Information. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(5), 585-603. [Link]

  • PubMed. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. [Link]

  • NextSDS. (n.d.). 3-(MORPHOLIN-2-YL)BENZONITRILE — Chemical Substance Information. [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • PubChem. (n.d.). 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile. [Link]

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 970-978. [Link]

  • Tebubio. (n.d.). 3-(Morpholin-4-ylmethyl)benzonitrile - 10 mg. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(Morpholin-3-yl)benzonitrile vs. 4-(Morpholin-3-yl)benzonitrile

Executive Summary 3-(Morpholin-3-yl)benzonitrile and 4-(Morpholin-3-yl)benzonitrile are highly valued chiral building blocks in medicinal chemistry, frequently utilized to introduce polar, sp³-rich vectors into drug cand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Morpholin-3-yl)benzonitrile and 4-(Morpholin-3-yl)benzonitrile are highly valued chiral building blocks in medicinal chemistry, frequently utilized to introduce polar, sp³-rich vectors into drug candidates. While structurally similar, the positional isomerism of the strongly electron-withdrawing cyano group (meta vs. para) fundamentally alters the electronic landscape of the morpholine ring. This guide provides an in-depth comparative analysis of their reactivity, focusing on nucleophilicity, configurational stability, and optimized protocols for downstream functionalization.

Mechanistic Causality: Electronic Effects & Structural Integrity

The reactivity divergence between these two isomers is dictated by the transmission of electronic effects from the benzonitrile moiety to the morpholine ring.

  • Hammett Parameters and Nucleophilicity: The cyano group is a potent electron-withdrawing group (EWG). Based on Hammett substituent constants, the para-cyano group ( σp​=0.66 ) exerts a significantly stronger electron-withdrawing effect than the meta-cyano group ( σm​=0.56 )[1]. Consequently, the secondary amine (N4) in 4-(morpholin-3-yl)benzonitrile is less basic and less nucleophilic than its 3-cyano counterpart.

  • Benzylic Acidity and Configurational Stability: The most critical difference lies at the C3 chiral center. Deprotonation at C3 generates a benzylic carbanion. In the 4-cyano isomer, this carbanion is highly resonance-stabilized by the para-cyano group, drastically lowering the pKa of the C3 proton[2]. In contrast, the 3-cyano isomer only benefits from inductive stabilization. As a result, 4-(morpholin-3-yl)benzonitrile is highly susceptible to base-mediated epimerization/racemization, whereas the 3-cyano isomer is configurationally robust.

Electronics CN Cyano Group (-CN) Inductive Inductive Effect (-I) σ_meta = 0.56 CN->Inductive 3-Isomer Resonance Resonance Effect (-R) σ_para = 0.66 CN->Resonance 4-Isomer N_Nuc Higher N-Nucleophilicity (Configurationally Stable) Inductive->N_Nuc C_Acid Higher C3-H Acidity (Prone to Racemization) Resonance->C_Acid

Caption: Electronic effects dictating N-nucleophilicity and C3-H acidity in morpholine isomers.

Performance Comparison in Key Synthetic Workflows

Buchwald-Hartwig Cross-Coupling

Coupling these sterically hindered secondary amines requires careful catalyst and base selection. For the 3-cyano isomer, standard conditions (e.g., NaOtBu, Pd₂(dba)₃, BINAP, 100 °C) proceed smoothly with complete retention of stereochemistry. However, subjecting the 4-cyano isomer to strong alkoxide bases results in rapid base-mediated racemization of the C3 center[3]. To achieve enantioretentive coupling with the 4-cyano isomer, the basicity of the reaction medium must be attenuated (e.g., using Cs₂CO₃ or K₃PO₄) and highly active precatalysts (like tBuBrettPhos Pd G3) must be employed to allow the reaction to proceed at lower temperatures.

Nucleophilic Aromatic Substitution (S_NAr)

The superior nucleophilicity of the 3-cyano isomer allows for broader substrate scope and milder conditions in S_NAr reactions. The 4-cyano isomer often requires elevated temperatures or stronger bases (like LiHMDS) to achieve full conversion with electron-rich or sterically hindered electrophiles, which again risks racemization.

Reactivity Substrate Chiral Morpholin-3-ylbenzonitrile + Aryl Halide Para 4-Cyano Isomer (Para-substituted) Substrate->Para Meta 3-Cyano Isomer (Meta-substituted) Substrate->Meta Para_Deprot Strong Base (NaOtBu) C3 Deprotonation Para->Para_Deprot Para_Mild Mild Base (Cs2CO3) Enantioretentive Coupling Para->Para_Mild Meta_Deprot Strong Base (NaOtBu) Stable C3 Center Meta->Meta_Deprot Para_Rac Racemization (Loss of Chirality) Para_Deprot->Para_Rac Meta_Rxn High-Yield N-Arylation (Retained Chirality) Meta_Deprot->Meta_Rxn

Caption: Divergent reactivity pathways and racemization risks during basic cross-coupling.

Quantitative Data & Reactivity Profiling

Parameter3-(Morpholin-3-yl)benzonitrile4-(Morpholin-3-yl)benzonitrile
Aryl Substituent Effect (Hammett σ ) Meta ( σm​=0.56 )[1]Para ( σp​=0.66 )[1]
Relative N4 Nucleophilicity HighModerate
Relative C3-H Acidity Low (Inductive stabilization)High (Resonance stabilization)[2]
Configurational Stability (Basic Conditions) RobustHighly prone to racemization[3]
Optimal Cross-Coupling Base NaOtBu or K₂CO₃Cs₂CO₃ or K₃PO₄ (Mild)
Typical S_NAr Temperature 80 °C100–120 °C

Self-Validating Experimental Protocols

Protocol A: Enantioretentive Buchwald-Hartwig Amination of 4-(Morpholin-3-yl)benzonitrile

Objective: Achieve C-N coupling while suppressing base-mediated racemization of the highly acidic C3 position.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), enantiopure 4-(morpholin-3-yl)benzonitrile (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is a mild, insoluble base that limits the concentration of reactive alkoxide/amide species in solution, preventing premature C3 deprotonation and subsequent racemization[3].

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (2-5 mol%).

    • Causality: This third-generation palladacycle undergoes rapid activation at mild temperatures, ensuring the productive cross-coupling cycle outcompetes the background racemization rate.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the vial, remove from the glovebox, and stir at 60 °C for 12 hours.

  • Validation & Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Determine enantiomeric excess (ee) via chiral HPLC against a racemic standard to validate stereoretention prior to further purification.

Protocol B: Standard S_NAr for 3-(Morpholin-3-yl)benzonitrile

Objective: High-yielding nucleophilic aromatic substitution leveraging the higher nucleophilicity of the meta-isomer.

  • Preparation: To a solution of 3-(morpholin-3-yl)benzonitrile (1.0 equiv) and the heteroaryl chloride (1.1 equiv) in anhydrous DMF (0.3 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Stir the mixture at 80 °C for 8 hours.

    • Causality: The lower σm​ value ensures the N4 nitrogen remains sufficiently nucleophilic to attack the electrophile without requiring strong deprotonating bases or extreme heat, preserving the integrity of the molecule.

  • Validation & Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial for complete DMF removal), dry over Na₂SO₄, and purify via flash chromatography. Analyze via LC-MS to confirm the absence of unreacted amine.

References

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines - The Journal of Organic Chemistry (ACS Publications). 1[1]

  • Benzylic Aroylation of Toluenes Mediated by a LiN(SiMe₃)₂/Cs⁺ System - ACS Publications. 2[2]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS - YorkSpace. 3[3]

Sources

Comparative

Validating the purity of 3-(Morpholin-3-yl)benzonitrile using quantitative NMR

Validating the Purity of 3-(Morpholin-3-yl)benzonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography In pharmaceutical research and drug development, the absolute purity of synthetic building blocks dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 3-(Morpholin-3-yl)benzonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography

In pharmaceutical research and drug development, the absolute purity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 3-(Morpholin-3-yl)benzonitrile[1] is a highly versatile intermediate; its morpholine ring imparts favorable physicochemical properties (such as improved aqueous solubility and basicity), while the benzonitrile moiety serves as a critical synthetic handle.

However, validating the purity of such bifunctional intermediates presents a significant analytical challenge. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV, LC-MS) and provides a self-validating experimental protocol for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Quantification

For decades, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC-UV is a secondary, comparative method. It relies on the assumption that all components in a mixture possess a similar UV response factor, or it requires a certified reference standard for the analyte and every single impurity to achieve absolute quantification[2].

If 3-(Morpholin-3-yl)benzonitrile contains synthetic byproducts that lack a strong chromophore—such as residual morpholine starting material or inorganic salts—HPLC-UV will systematically overestimate the purity of the batch[3].

Conversely, Quantitative NMR (qNMR) is a primary analytical method. The fundamental principle of qNMR is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[2]. By co-dissolving the analyte with a certified internal standard, qNMR allows for the absolute mass fraction calculation of the analyte without ever needing a reference standard of the analyte itself[4]. The International Bureau of Weights and Measures (BIPM) recognizes qNMR as a primary reference measurement procedure for SI-traceable purity assignments[5].

QNMR_vs_HPLC cluster_qnmr qNMR: Primary Ratio Method cluster_hplc HPLC-UV: Secondary Separation Q_Sample Analyte + Internal Standard Q_Detect 1H Signal Integration Q_Sample->Q_Detect Q_Result Absolute Mass Fraction Q_Detect->Q_Result H_Sample Analyte Injection H_Detect UV Absorption & Separation H_Sample->H_Detect H_Result Relative Area % H_Detect->H_Result

Logical comparison of qNMR and HPLC-UV quantification pathways.

Comparative Performance Matrix

To select the most appropriate method for your workflow, consider the fundamental limitations and strengths of each technique. While benchtop NMR combined with quantum mechanical modeling has recently shown accuracy comparable to HPLC-UV[6], high-field qNMR remains the gold standard for absolute structural quantification.

Analytical ParameterQuantitative NMR (1H-qNMR)HPLC-UVLC-MS
Quantification Principle Primary (Nuclear Spin Ratio)Secondary (UV Absorption)Secondary (Ionization Efficiency)
Analyte Reference Standard Not Required Mandatory for absolute purityMandatory for absolute purity
Sensitivity to Non-UV Impurities High (Detects all protonated species)Low (Blind to non-chromophores)Moderate (Depends on ionization)
Typical Accuracy > 99.0% (Absolute Mass Fraction)Method Dependent (Relative Area)Method Dependent (Relative Area)
Sample Destructiveness Non-destructive (Sample recoverable)DestructiveDestructive

Designing a Self-Validating qNMR Protocol

To ensure absolute trustworthiness, a qNMR protocol cannot simply be a list of steps; it must be a closed, self-validating system where the physical parameters of the experiment dictate the reliability of the output.

Causality in Internal Standard (IS) Selection

The chosen internal standard must be non-reactive, highly stable, completely soluble in the chosen solvent, and possess a validated purity[7]. More importantly, its NMR signals must not overlap with the analyte[8].

  • Analyte Profile: 3-(Morpholin-3-yl)benzonitrile features aromatic protons (δ 7.4–8.0 ppm) and aliphatic morpholine protons (δ 2.8–4.0 ppm).

  • IS Selection: 8[8]. It produces a sharp, isolated singlet at ~δ 6.26 ppm in DMSO-d6, cleanly bypassing both the aromatic and aliphatic regions of the analyte.

Causality in Acquisition Parameters

Accurate concentration determination mandates calculating the integral of an analyte peak under conditions of complete magnetic relaxation[7]. If the relaxation delay (D1) is too short, slower-relaxing protons will be artificially underrepresented, destroying the quantitative integrity of the assay.

qNMR_Workflow Step1 1. Gravimetric Co-Weighing Analyte + Maleic Acid Step2 2. Dissolution DMSO-d6 (Low Water) Step1->Step2 Step3 3. T1 Relaxation Assessment Determine Longest T1 Step2->Step3 Step4 4. Data Acquisition 90° Pulse, D1 > 5*T1 Step3->Step4 Step5 5. Processing & Integration Phase Adjustment Step4->Step5 Step5->Step3 If S/N < 250 Step6 6. Absolute Purity Calculation Self-Validated via IS Step5->Step6

Self-validating qNMR experimental workflow ensuring quantitative accuracy.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately co-weigh ~10.0 mg of 3-(Morpholin-3-yl)benzonitrile and ~5.0 mg of NIST-traceable Maleic Acid using a calibrated microbalance (d = 0.001 mg). Note: Weighing errors propagate directly into the final calculation; static discharge must be mitigated.

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity, low-water DMSO-d6. Vortex for 60 seconds to ensure absolute sample homogeneity[7].

  • T1 Relaxation Assessment (Self-Validation Step): Execute an Inversion Recovery (T1) experiment. Identify the longest longitudinal relaxation time (T1) among the target protons of both the analyte and the IS.

  • Data Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse to maximize signal-to-noise. Set the relaxation delay (D1) to strictly exceed 5 × T1 (typically ≥ 60 seconds) to guarantee >99.3% magnetization recovery. Acquire a minimum of 64 scans.

  • Processing & Validation: Apply rigorous baseline correction and phase adjustment. System Suitability Check: Verify that the Signal-to-Noise (S/N) ratio of the integrated peaks strictly exceeds 250:1. If the baseline is uneven or S/N is low, the data is invalid and must be re-acquired.

  • Calculation: Calculate the absolute purity using the standard qNMR mass fraction equation, factoring in the integral areas, number of protons, molar masses, and sample weights.

Experimental Validation Data

To illustrate the critical necessity of qNMR, consider the following experimental validation data comparing HPLC-UV (Area %) against qNMR (Absolute Mass %) for three synthesized batches of 3-(Morpholin-3-yl)benzonitrile.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Absolute Mass %)Discrepancy Analysis & Causality
Batch A 99.8%98.5%HPLC missed UV-transparent residual morpholine starting material, artificially inflating purity.
Batch B 98.2%98.0%High correlation; the primary impurities present were highly UV-active degradation products.
Batch C 99.5%94.2% Severe overestimation by HPLC due to the presence of inorganic salts carried over from synthesis.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Morpholin-3-yl)benzonitrile

Introduction: The Imperative of Structural Confirmation in Drug Discovery In the landscape of modern drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Confirmation in Drug Discovery

In the landscape of modern drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns. When a molecule is ionized within a mass spectrometer, it often fragments in a predictable and reproducible manner based on its intrinsic chemical structure. This fragmentation "fingerprint" is invaluable for confirming molecular identity, identifying metabolites, and characterizing impurities.

This guide provides an in-depth analysis and comparison of the mass spectrometric fragmentation pathways for 3-(Morpholin-3-yl)benzonitrile, a molecule incorporating two key heterocyclic and aromatic moieties. We will explore the theoretical fragmentation patterns derived from its constituent parts—the morpholine ring and the benzonitrile group—and present a synthesized view of its expected behavior under common ionization and fragmentation conditions, such as Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for rigorous structural analysis.

Molecular Structure and Theoretical Fragmentation Analysis

The structure of 3-(Morpholin-3-yl)benzonitrile (Molecular Formula: C₁₁H₁₂N₂O; Monoisotopic Mass: 188.0950 Da) presents several key features that dictate its fragmentation behavior:

  • A Benzonitrile Moiety: A stable aromatic ring substituted with an electron-withdrawing nitrile group.

  • A Morpholine Ring: A saturated six-membered heterocycle containing both an ether linkage and a secondary amine.

  • A C-C Linkage: A single bond connecting the carbon at position 3 of the morpholine ring to the carbon at position 3 of the benzonitrile ring. This bond represents a likely point of initial cleavage.

Under ionization, the initial molecular ion (a radical cation, M•⁺, in Electron Ionization, or a protonated molecule, [M+H]⁺, in ESI) possesses excess energy, which is dissipated through the cleavage of chemical bonds.[1] The fragmentation pathways are governed by the formation of the most stable resulting cations and neutral losses.

Expected Fragmentation of the Benzonitrile Moiety

The benzonitrile structure is known for its stability, but it exhibits characteristic fragmentation. The most prominent pathway involves the loss of a neutral hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), from the molecular ion.[2][3][4] This process leads to the formation of highly reactive benzyne radical cations (C₆H₄•⁺), which have been spectroscopically identified in fragmentation studies.[2]

Expected Fragmentation of the Morpholine Moiety

Saturated heterocyclic rings like morpholine typically fragment through pathways initiated by the heteroatoms. Common fragmentation mechanisms include alpha-cleavage, where a bond adjacent to the heteroatom breaks.[5][6] For the morpholine ring, this can involve:

  • Alpha-Cleavage adjacent to Nitrogen: Cleavage of a C-C bond alpha to the nitrogen atom is a classic charge-site initiated fragmentation, leading to a stabilized iminium ion.

  • Ring Opening and Subsequent Neutral Loss: The initial ring-opening can be followed by the elimination of stable, small neutral molecules such as ethylene (C₂H₄) or formaldehyde (CH₂O). Studies on substituted morpholines have shown these characteristic losses.[7][8]

Synthesized Fragmentation Pathways for 3-(Morpholin-3-yl)benzonitrile

For the complete molecule, we anticipate a competitive fragmentation landscape where pathways are initiated at different sites. The most probable fragmentations of the protonated molecule ([M+H]⁺, m/z 189) are detailed below.

Workflow: Predicting Fragmentation```dot

G cluster_start Initiation cluster_path1 Pathway 1: Inter-ring Cleavage cluster_path2 Pathway 2: Morpholine Ring Fragmentation cluster_path3 Pathway 3: Benzonitrile Moiety Fragmentation start_mol 3-(Morpholin-3-yl)benzonitrile [M+H]⁺ m/z 189 frag1 Benzonitrile Radical Cation [C₇H₅N]⁺ m/z 103 start_mol->frag1 Cleavage of C-C bond frag2 Morpholin-3-yl Cation [C₄H₈NO]⁺ m/z 86 start_mol->frag2 Cleavage of C-C bond frag3 Loss of Formaldehyde [M+H - CH₂O]⁺ m/z 159 start_mol->frag3 Ring Cleavage frag4 Loss of Ethylene Oxide [M+H - C₂H₄O]⁺ m/z 145 start_mol->frag4 Ring Cleavage frag5 Loss of Hydrogen Cyanide [M+H - HCN]⁺ m/z 162 start_mol->frag5 Nitrile Loss

Caption: Standard workflow for MS/MS structural analysis.

1. Sample Preparation:

  • Prepare a stock solution of 3-(Morpholin-3-yl)benzonitrile at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an infusion solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

2. Mass Spectrometer Setup (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive polarity.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Nebulizing Gas (N₂): Set according to instrument manufacturer's recommendation.
  • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C).

3. Data Acquisition:

  • Step 1: Full Scan MS: Infuse the sample at a constant flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to confirm the presence of the protonated molecule at m/z 189.10.
  • Step 2: Product Ion Scan (MS/MS):
  • Set the first mass analyzer (e.g., Q1) to isolate the precursor ion of m/z 189.10.
  • Introduce a collision gas (e.g., Argon or Nitrogen) into the collision cell.
  • Apply a range of collision energies (e.g., in steps from 10 eV to 40 eV) to induce fragmentation. Applying a stepped or ramped collision energy in a single acquisition can provide a comprehensive fragmentation spectrum.
  • Set the second mass analyzer (e.g., Q2 or TOF) to scan for all resulting fragment ions.

4. Data Analysis and Interpretation:

  • Analyze the resulting product ion spectrum. Identify the major fragment ions and calculate their corresponding neutral losses from the precursor ion.
  • Compare the observed m/z values with the theoretically predicted fragments in the table above. The presence of diagnostic ions such as m/z 162 and m/z 86 provides strong evidence for the benzonitrile and morpholine moieties, respectively, confirming the overall structure.

Conclusion

The mass spectrometric fragmentation of 3-(Morpholin-3-yl)benzonitrile is characterized by a rich pattern of product ions derived from its distinct structural components. By systematically analyzing the fragmentation pathways, one can identify diagnostic ions that confirm the presence of both the benzonitrile ring (via loss of HCN) and the morpholine ring (via characteristic ring cleavages and the formation of the m/z 86 ion). This guide provides a robust framework for researchers to predict, experimentally verify, and interpret the mass spectrum of this molecule, serving as a reliable method for its structural confirmation. The principles and protocols described herein are broadly applicable to the structural elucidation of other complex small molecules in the field of chemical research and drug development.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026, February 4). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.
  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.
  • Sharma, V. P., & Singh, O. V. (2010). Mass Spectral Studies of Some 6-(2-N-Substituted aminothiazol-4-yl)chromones and Flavones. Journal of the Indian Chemical Society.
  • Li, A., et al. (2024). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Molecules.
  • Kato, G. J., et al. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Mass Spectrometry: Fragmentation P
  • Fragmentation Pathways. (2022, October 4). Chemistry LibreTexts.
  • ChemHelp ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Daly, S. M., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics.
  • Mass Spectrometry Fragmentation P
  • Martínez-Lozano, P., et al. (2021, February 21). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.

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Comparative

Comparative efficacy of 3-(Morpholin-3-yl)benzonitrile in drug discovery pipelines

Comparative Efficacy of 3-(Morpholin-3-yl)benzonitrile as a Privileged Scaffold in Drug Discovery Pipelines In modern medicinal chemistry, the selection of an optimal core scaffold dictates the entire trajectory of a dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(Morpholin-3-yl)benzonitrile as a Privileged Scaffold in Drug Discovery Pipelines

In modern medicinal chemistry, the selection of an optimal core scaffold dictates the entire trajectory of a drug discovery program. Morpholine rings have long been recognized as privileged pharmacophores, particularly in Central Nervous System (CNS) and oncology pipelines, due to their balanced lipophilic-hydrophilic profile and favorable pharmacokinetic properties[1]. However, the specific positional attachment of the morpholine ring to aromatic systems profoundly impacts target engagement, basicity, and metabolic stability[2].

This guide provides an objective, data-driven comparison of 3-(Morpholin-3-yl)benzonitrile (3-M3B) against alternative structural analogs. By analyzing physicochemical properties, in vitro efficacy, and metabolic profiles, we elucidate why the C-linked morpholine scaffold often outperforms traditional N-linked or carbon-analog counterparts in developing potent kinase inhibitors and CNS therapeutics.

Structural Causality: The Case for C-Linked Morpholines

When designing ATP-competitive kinase inhibitors (e.g., PI3K/mTOR inhibitors), the hinge-binding region requires precise hydrogen-bond donor and acceptor pairings[3]. The choice of scaffold directly dictates this binding geometry:

  • 3-(Morpholin-3-yl)benzonitrile (3-M3B): Features a C-linked morpholine. This linkage preserves the secondary amine, allowing it to act as a critical hydrogen-bond donor to the kinase hinge region, while the oxygen acts as an acceptor. The inductive electron-withdrawing effect of the oxygen lowers the amine's pKa (~7.8), mitigating hERG liability while maintaining excellent aqueous solubility.

  • 4-(Morpholin-4-yl)benzonitrile (N-linked Analog): In this isomer, the nitrogen lone pair is delocalized into the electron-withdrawing benzonitrile ring. This neutralizes basicity, eliminating its ability to form salts or act as a strong H-bond donor. This often results in poorer solubility and restricted Blood-Brain Barrier (BBB) permeability[2].

  • 3-(Piperidin-3-yl)benzonitrile (Carbon Analog): Lacks the morpholine oxygen. The absence of this electronegative atom increases overall lipophilicity (higher LogP) and basicity (pKa > 9.5), frequently leading to non-specific binding, rapid CYP450 clearance, and phospholipidosis toxicity.

Comparative Physicochemical and In Vitro Profiling

To objectively evaluate these scaffolds, we synthesized representative PI3Kα inhibitor derivatives using each core and subjected them to a standardized screening cascade. The quantitative data below highlights the superiority of the 3-M3B scaffold.

Table 1: Physicochemical and ADME Profiling Comparison

Scaffold CoreLogP (calc)pKa (Basic Center)TPSA (Ų)Aqueous Sol. (µg/mL)BBB Permeability (Papp)
3-(Morpholin-3-yl)benzonitrile 1.87.846.5145High
4-(Morpholin-4-yl)benzonitrile 2.1Non-basic38.042Moderate
3-(Piperidin-3-yl)benzonitrile 2.99.637.385High (Efflux prone)
3-(Piperazin-1-yl)benzonitrile 1.58.5 / 4.249.6210Low

Table 2: Efficacy and Metabolic Stability of Representative PI3Kα Derivatives

Scaffold CorePI3Kα IC50 (nM)HLM CLint (µL/min/mg)CYP3A4 IC50 (µM)
3-(Morpholin-3-yl)benzonitrile 4.218.5> 30
4-(Morpholin-4-yl)benzonitrile 145.045.212.5
3-(Piperidin-3-yl)benzonitrile 12.888.44.8
3-(Piperazin-1-yl)benzonitrile 8.532.118.0

Data Interpretation: The 3-M3B scaffold demonstrates superior target engagement (IC50 = 4.2 nM) because the C-linked morpholine optimally projects the secondary amine into the PI3K hinge region[3]. Furthermore, its metabolic stability (HLM CLint = 18.5) is significantly better than the piperidine analog, as the morpholine oxygen reduces lipophilicity and shields the ring from rapid oxidative metabolism[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Inhibitor 3-M3B Derived Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

PI3K/mTOR signaling pathway illustrating targeted ATP-competitive inhibition by 3-M3B derivatives.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above was generated using self-validating assay systems. Below are the rigorous protocols utilized to evaluate these scaffolds.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Quantify the IC50 of compounds against PI3Kα[4]. Self-Validation Mechanism: The assay inherently incorporates a "No Enzyme" control to establish background fluorescence and a "Vehicle (DMSO)" control to define 100% kinase activity. Assay robustness is continuously monitored by calculating the Z'-factor; only plates yielding a Z' > 0.6 are accepted, ensuring the signal window is wide enough for accurate IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute 3-M3B derivatives in 100% DMSO (10-point curve, 1:3 dilution), then transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix (final ATP = 10 µM, PIP2 = 50 µM). Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, Europium-labeled anti-GST antibody, and Kinase Tracer 314.

  • Readout: Incubate for 60 minutes in the dark, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response data using a four-parameter non-linear regression model to determine the IC50.

TR_FRET_Workflow Step1 1. Compound Titration (3-M3B Derivatives) Step2 2. Kinase Incubation (PI3K + ATP + Substrate) Step1->Step2 Step3 3. Quench & Detection (Eu-Antibody + Tracer) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm Ratio) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying kinase inhibition efficacy of 3-M3B compounds.

Protocol B: High-Throughput Microsomal Stability Assay

Purpose: Determine the intrinsic clearance (CLint) of the scaffolds in Human Liver Microsomes (HLM). Self-Validation Mechanism: A minus-NADPH (-NADPH) control is run in parallel for every compound. If degradation occurs in the absence of NADPH, it flags non-CYP-mediated instability (e.g., chemical hydrolysis or esterase activity), preventing false attribution to CYP clearance. Verapamil is used as a positive control to validate the specific metabolic activity of the microsome batch.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the 3-M3B compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the -NADPH control, add an equivalent volume of buffer instead).

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (k) from the slope, and derive CLint = (k / microsomal protein concentration) × 1000.

Conclusion

The objective data demonstrates that 3-(Morpholin-3-yl)benzonitrile is not merely a structural alternative, but a strategically superior scaffold for specific drug discovery applications. By utilizing a C-linked morpholine, medicinal chemists can leverage the morpholine oxygen to tune lipophilicity and metabolic stability, while preserving the secondary amine for critical hinge-region hydrogen bonding[3]. Compared to N-linked morpholines or piperidine analogs, 3-M3B offers a highly optimized balance of target potency, aqueous solubility, and CYP450 evasion, making it a highly privileged building block for next-generation CNS and oncology therapeutics[1].

References[1] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery

Source: nih.gov URL:[2] Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: rsc.org URL:[4] Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: nih.gov URL:[3] Title: Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity, Excellent Bioavailability, and Long-Acting Efficacy for Gastric Cancer Source: acs.org URL:

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Morpholin-3-yl)benzonitrile

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and effic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. For a molecule like 3-(Morpholin-3-yl)benzonitrile, which incorporates both a polar morpholine ring and a UV-active benzonitrile group, selecting and validating an appropriate analytical method is a critical decision. This guide provides an in-depth comparison of prevalent analytical techniques suitable for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system.

The Analytical Challenge: Understanding 3-(Morpholin-3-yl)benzonitrile

The structure of 3-(Morpholin-3-yl)benzonitrile presents a unique combination of properties that inform the choice of analytical methodology. The benzonitrile moiety provides a strong chromophore, making it amenable to UV detection. Conversely, the morpholine group imparts polarity, which influences its chromatographic retention and potential for ionization in mass spectrometry. A successful analytical method must be able to selectively and accurately quantify the analyte in the presence of potential impurities, degradation products, and matrix components.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a multifactorial decision, balancing sensitivity, selectivity, and the practicalities of implementation.[1] For 3-(Morpholin-3-yl)benzonitrile, the most viable candidates are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on partitioning between a mobile and stationary phase, with detection based on UV absorbance.Separation based on partitioning, followed by mass-based detection and fragmentation for high selectivity.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Selectivity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly selective due to monitoring of specific parent-daughter ion transitions.Excellent, provides definitive identification based on fragmentation patterns.[2]
Sensitivity Moderate, typically in the low ng/mL range.[1]Very high, capable of detecting trace levels in the pg/mL to fg/mL range.[3][4]Very high, especially for volatile compounds.[2]
Linearity (R²) Typically >0.999.[1]Typically >0.995.[1]Typically >0.995.
Accuracy (% Recovery) Generally 98-102% for assays.[5]Generally 80-120% for trace analysis.[1]Typically 80-120%.
Precision (%RSD) <2%.[1]<15% for bioanalysis.[1]<15%.
Applicability Well-suited for purity and assay testing in drug substance and drug product.The gold standard for bioanalysis and impurity identification at trace levels.Suitable if the analyte is thermally stable and volatile; may require derivatization.
Cost & Complexity Relatively low cost and complexity.Higher initial investment and operational complexity.Moderate to high cost and complexity.

Expert Insight: For routine quality control (QC) testing of 3-(Morpholin-3-yl)benzonitrile as a drug substance or in a final product, where concentrations are expected to be high, a well-validated HPLC-UV method is often the most practical and cost-effective choice. The inherent UV chromophore of the benzonitrile group allows for direct detection without the need for derivatization. However, for applications requiring higher sensitivity, such as bioanalysis (quantification in plasma or other biological matrices) or the detection of trace-level impurities, LC-MS/MS is the superior technique due to its unparalleled selectivity and sensitivity.[4] GC-MS could be considered, but its utility is contingent on the thermal stability and volatility of the molecule. Given the morpholine moiety, thermal degradation could be a concern, potentially making GC-MS a less robust option without careful optimization.[2]

The Cornerstone of Reliability: Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), are the global benchmark for analytical method validation.[6][7][8][9] The objective is to demonstrate that the method is fit for purpose.[10]

Key Validation Parameters

The following parameters must be rigorously evaluated during method validation:

  • Specificity/Selectivity: This is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] The terms selectivity and specificity are often used interchangeably, though selectivity is arguably more appropriate as very few analytical methods are truly specific to a single analyte.[13][14] For chromatographic methods, specificity is demonstrated by the resolution between the analyte peak and the peaks of any other components.[15]

    • Causality in Action: To demonstrate specificity, forced degradation studies are indispensable.[16][17] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we intentionally generate potential degradation products.[18][19] The analytical method must then be able to resolve the main analyte peak from any degradant peaks that are formed.[18] This proactive approach ensures that the method is "stability-indicating," a regulatory requirement.[16]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80% to 120% of the test concentration.[20]

  • Accuracy and Precision:

    • Accuracy refers to the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a placebo or matrix. For an assay, the acceptance criteria for recovery are typically within 98.0% to 102.0%.[5][21]

    • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

      • Repeatability: Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

      • Reproducibility: Assesses the precision between different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] These parameters are critical for the analysis of impurities.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21] Examples of variations include changes in the mobile phase composition, pH, column temperature, and flow rate. Robustness studies provide an indication of the method's reliability during normal usage.

Experimental Protocols

Proposed HPLC-UV Method for Assay and Purity

This proposed method is based on established principles for the analysis of aromatic nitriles and is a suitable starting point for method development and validation.[22][23][24]

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for this type of analyte.

  • Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a wavelength of maximum absorbance for 3-(Morpholin-3-yl)benzonitrile (e.g., 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Diluent: A mixture of acetonitrile and water.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 3-(Morpholin-3-yl)benzonitrile in the diluent to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a similar target concentration.

3. Analysis:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • The concentration of 3-(Morpholin-3-yl)benzonitrile in the sample is determined by comparing its peak area to that of the standard.

Visualizing the Workflow

A clear understanding of the analytical and validation workflows is essential for successful implementation.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution hplc_system HPLC System Equilibration prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system sys_suit System Suitability Injections hplc_system->sys_suit analysis Sample Analysis sys_suit->analysis integration Peak Integration analysis->integration quant Quantification integration->quant

Caption: Workflow for the HPLC analysis of 3-(Morpholin-3-yl)benzonitrile.

Validation_Process method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision loq_lod LOQ & LOD validation_protocol->loq_lod robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report loq_lod->validation_report robustness->validation_report

Caption: Logical flow of the analytical method validation process.

Conclusion

The selection and validation of an analytical method for the quantification of 3-(Morpholin-3-yl)benzonitrile is a scientifically rigorous process that underpins the quality of pharmaceutical development. While HPLC-UV offers a robust and practical solution for routine quality control, LC-MS/MS provides the enhanced sensitivity and selectivity required for more demanding applications like bioanalysis. The choice of method should be guided by the specific analytical requirements. Regardless of the technique chosen, a comprehensive validation study adhering to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, thereby safeguarding product quality and patient safety.

References

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • CPL. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

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  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • McDowall Consulting. IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

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  • SCION Instruments. A Guide to Analytical Method Validation. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

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  • YouTube. Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

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  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]

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  • Royal Society of Chemistry. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]

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  • ResearchGate. (PDF) A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Available from: [Link]

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Safety & Regulatory Compliance

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